molecular formula C9H9NO B12388655 4-Methoxyphenylacetonitrile-d4

4-Methoxyphenylacetonitrile-d4

Numéro de catalogue: B12388655
Poids moléculaire: 151.20 g/mol
Clé InChI: PACGLQCRGWFBJH-QFFDRWTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxyphenylacetonitrile-d4 is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 151.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H9NO

Poids moléculaire

151.20 g/mol

Nom IUPAC

2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D

Clé InChI

PACGLQCRGWFBJH-QFFDRWTDSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])OC)[2H]

SMILES canonique

COC1=CC=C(C=C1)CC#N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Methoxyphenylacetonitrile-d4. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Core Chemical Properties

This compound is a deuterated form of 4-Methoxyphenylacetonitrile, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling is particularly useful in various research applications, including metabolic studies and as an internal standard in quantitative analysis.

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

PropertyThis compound4-Methoxyphenylacetonitrile
Molecular Formula C₉D₄H₅NO[1]C₉H₉NO[2][3]
Molecular Weight 151.20 g/mol [4][5]147.17 g/mol [2][3]
CAS Number 1219798-74-9[1][4]104-47-2[2][3]
Isotopic Purity ≥ 98 atom % D[1][4]Not Applicable

Table 2: Physical Properties

PropertyThis compound4-Methoxyphenylacetonitrile
Appearance NeatLight yellow liquid[6]
Boiling Point Not available286-287 °C (lit.)[2][3]
Density Not available1.085 g/mL at 25 °C (lit.)[2][3]
Refractive Index Not availablen20/D 1.531 (lit.)[2][3]
Storage Temperature Room Temperature[1][4]Room Temperature[7]
Stability Stable under recommended storage conditions. Re-analysis recommended after three years.[4]Not specified

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Methoxyphenylacetonitrile and its deuterated analog are crucial for reproducible research.

Synthesis of 4-Methoxyphenylacetonitrile

A common method for the synthesis of 4-Methoxyphenylacetonitrile involves the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide.[8]

Materials:

  • 1-(chloromethyl)-4-methoxybenzene (1 mole)

  • Finely powdered sodium cyanide (1.5 moles), dried at 105°C

  • Sodium iodide (0.05 moles)

  • Dry acetone (500 ml)

Procedure:

  • Combine 1-(chloromethyl)-4-methoxybenzene, sodium cyanide, sodium iodide, and dry acetone in a 2-liter two-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Boil the mixture under reflux for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove sodium chloride and wash the salt with 200 ml of acetone.

  • Distill the combined filtrates to remove the acetone.

  • The resulting residue is then purified by vacuum fractionation at 94°C/0.4 mmHg to yield 4-methoxyphenylacetonitrile.[8]

To synthesize this compound, a similar procedure would be followed, starting with the appropriately deuterated precursor, 1-(chloromethyl)-4-methoxybenzene-d4.

Analytical Methods

Accurate characterization of this compound is essential. The following are general protocols for its analysis using various instrumental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the isotopic enrichment of deuterated compounds.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[9]

  • Transfer the solution to a 5 mm NMR tube.[9]

¹H NMR Acquisition Parameters (Illustrative):

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

For the deuterated compound, the aromatic signals will be significantly reduced or absent in the ¹H NMR spectrum, confirming deuteration. The characteristic peaks for the non-deuterated compound are approximately δ 7.25 (d, 2H), 6.88 (d, 2H), 3.79 (s, 3H), and 3.65 (s, 2H) in CDCl₃.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which will differ between the deuterated and non-deuterated compounds.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent like acetonitrile.

LC-MS Parameters (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • The molecular ion peak [M+H]⁺ for this compound would be expected at m/z 152.1, compared to m/z 148.1 for the non-deuterated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound.

Method Parameters (Illustrative):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[9]

  • Mobile Phase: A gradient of acetonitrile and water[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV at 254 nm[9]

  • Injection Volume: 10 µL[9]

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 1-(chloromethyl)-4- methoxybenzene-d4 + NaCN + NaI + Dry Acetone Reaction Reflux for 20 hours Reactants->Reaction Heat Workup Cool, Filter, Distill Acetone Reaction->Workup Purification Vacuum Fractionation Workup->Purification Product 4-Methoxyphenyl- acetonitrile-d4 Purification->Product

Caption: General workflow for the synthesis of this compound.

Analysis_Workflow cluster_analysis Analytical Workflow Sample 4-Methoxyphenyl- acetonitrile-d4 NMR NMR Analysis (Structure & Purity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC Analysis (Purity) Sample->HPLC Data Characterization Data NMR->Data MS->Data HPLC->Data

Caption: General workflow for the analytical characterization of this compound.

Biological Activity

Currently, there is no specific information available in the searched literature regarding the signaling pathways or direct biological activities of this compound. However, its non-deuterated analog, 4-Methoxyphenylacetonitrile, is known to be used in the biosynthesis of p-methoxyphenylacetic acid by immobilized Bacillus subtilis.[11] It has also been used as a starting reagent in the synthesis of compounds with antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[3] Given its role as a synthetic intermediate, the biological activities of its derivatives are of primary interest to researchers. The deuteration in this compound makes it a valuable tool for studying the metabolism and pharmacokinetics of such derivatives.

References

Technical Guide: 4-Methoxyphenylacetonitrile-d4 (CAS: 1219798-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxyphenylacetonitrile-d4, a deuterated stable isotope-labeled compound. The information compiled herein is intended to support research and development activities by providing essential data on its properties, synthesis, and applications, particularly in the context of its use as an internal standard for quantitative analysis.

Core Compound Information

This compound is the deuterated analog of 4-Methoxyphenylacetonitrile, also known as 4-methoxybenzyl cyanide. The deuterium labeling is on the aromatic ring. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative studies of its non-deuterated counterpart.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 1219798-74-9[1]
Molecular Formula C₉D₄H₅NO[2]
Molecular Weight 151.20[3]
Isotopic Purity ≥98 atom % D[2]
Chemical Purity ≥98%[2]

Table 2: Physical and Chemical Properties of 4-Methoxyphenylacetonitrile (Non-Deuterated Analog, CAS: 104-47-2)

PropertyValueSource(s)
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17[5]
Appearance Clear colorless to slightly yellow liquid[5]
Boiling Point 286-287 °C (lit.)[4]
Melting Point 8 °C[6]
Density 1.085 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.531 (lit.)[7]
Storage Temperature Room Temperature[3]

Table 3: Safety Information for 4-Methoxyphenylacetonitrile (Non-Deuterated Analog)

Hazard StatementGHS ClassificationSource(s)
Toxic if swallowedAcute toxicity, oral (Category 3)[8]
Causes skin irritationSkin irritation (Category 2)[9]
Causes serious eye irritationEye irritation (Category 2A)[9]
Harmful to aquatic life with long-lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)[10]

Experimental Protocols

Representative Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic rings and the synthesis of benzyl cyanides. A common approach involves the deuteration of a suitable precursor followed by the introduction of the acetonitrile moiety.

Objective: To synthesize this compound from a deuterated precursor.

Materials:

  • Anisole-d4 (or a suitable deuterated precursor)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or other suitable solvent)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) (for precursor synthesis if needed)

Procedure:

Step 1: Synthesis of 4-Methoxybenzyl-d4 Bromide (Precursor)

  • If starting from a non-deuterated precursor, deuteration of the aromatic ring of a suitable starting material like anisole can be achieved via methods such as acid-catalyzed H/D exchange with D₂O and a catalyst like Pd/C under heat.[10]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anisole-d4 (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxybenzyl-d4 bromide. This intermediate is often used directly in the next step.

Step 2: Cyanation to form this compound

  • In a round-bottom flask, dissolve the crude 4-methoxybenzyl-d4 bromide in DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it multiple times with water to remove DMSO and excess cyanide, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of 4-Methoxyphenylacetonitrile in biological matrices.[11] The following is a general protocol for its use.

Objective: To quantify 4-Methoxyphenylacetonitrile in a plasma sample using this compound as an internal standard.

Materials:

  • Human plasma samples

  • 4-Methoxyphenylacetonitrile (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Methanol (for stock solutions)

  • Water with 0.1% formic acid (mobile phase A)

  • Acetonitrile with 0.1% formic acid (mobile phase B)

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of 4-Methoxyphenylacetonitrile and this compound in methanol.

    • From the stock solutions, prepare a series of calibration standards of the analyte in blank plasma.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.

  • Sample Preparation:

    • To 100 µL of each plasma sample, calibrator, and quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • MS/MS Conditions (in positive ion mode):

      • Monitor the appropriate precursor-to-product ion transitions for both the analyte and the internal standard. For example:

        • 4-Methoxyphenylacetonitrile (analyte): e.g., m/z 148.1 → 107.1

        • This compound (IS): e.g., m/z 152.1 → 111.1

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

Since this compound is not known to be involved in specific signaling pathways, the following diagram illustrates its logical application in a typical quantitative analysis workflow.

G Sample Biological Sample (e.g., Plasma) IS_spike Spike with this compound (IS) Sample->IS_spike Extraction Protein Precipitation / Extraction IS_spike->Extraction LC Chromatographic Separation (LC) Extraction->LC Inject Supernatant MS Mass Spectrometric Detection (MS/MS) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Synthesis and Purification of 4-Methoxyphenylacetonitrile-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Methoxyphenylacetonitrile-d4, a deuterated analog of a versatile organic intermediate. This document details a feasible synthetic pathway, purification methodologies, and expected analytical data, designed to assist researchers in the preparation of this labeled compound for various applications in drug discovery and metabolic studies.

Introduction

4-Methoxyphenylacetonitrile and its isotopically labeled variants are valuable building blocks in the synthesis of numerous pharmaceuticals and research chemicals. The incorporation of deuterium (d4) on the aromatic ring provides a powerful tool for mechanistic studies, quantitative bioanalysis using mass spectrometry, and for potentially improving the pharmacokinetic profiles of drug candidates by attenuating metabolic pathways involving C-H bond cleavage. This guide outlines a robust and accessible method for the preparation and purification of high-purity this compound.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available deuterated anisole. The overall synthetic scheme involves the bromination of anisole-d4 to form 4-bromoanisole-d4, followed by a Rosenmund-von Braun reaction to introduce the cyanomethyl group.

Synthesis_Pathway Anisole_d5 Anisole-d5 Bromoanisole_d4 4-Bromoanisole-d4 Anisole_d5->Bromoanisole_d4 Br2, CCl4 Product This compound Bromoanisole_d4->Product CuCN, DMF, heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Bromoanisole-d4

Materials:

  • Anisole-d5 (1.0 eq)

  • Bromine (1.1 eq)

  • Carbon tetrachloride (CCl4)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Anisole-d5 in carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the bromine color disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-Bromoanisole-d4, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

  • 4-Bromoanisole-d4 (1.0 eq)

  • Copper(I) cyanide (1.2 eq)

  • Dimethylformamide (DMF)

  • Iron(III) chloride solution

  • Toluene

  • Diatomaceous earth

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 4-Bromoanisole-d4 and copper(I) cyanide in dimethylformamide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of iron(III) chloride in water.

  • Heat the mixture at 60-70 °C for 20 minutes to decompose the complex.

  • Extract the product with toluene.

  • Filter the combined organic extracts through a pad of diatomaceous earth.

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

Purification

The crude this compound is purified by vacuum distillation to yield a colorless to pale yellow oil.

Purification Workflow:

Purification_Workflow Crude_Product Crude Product Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: Purification and characterization workflow.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction distilling at the appropriate boiling point (for the non-deuterated analog, b.p. is ~125-127 °C at 10 mmHg).

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Expected Purity (%)
Anisole-d5C₇H₃D₅O113.18154>98
This compoundC₉H₅D₄NO151.21~125-127 (10 mmHg)>98

Expected Analytical Data

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 151.21.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the methoxy group protons and the methylene protons. The aromatic region should be devoid of signals, confirming successful deuteration.

    • δ 3.82 (s, 3H, -OCH₃)

    • δ 3.68 (s, 2H, -CH₂CN)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum will show characteristic signals for the carbons in the molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.

Isotopic Enrichment of 4-Methoxyphenylacetonitrile-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of 4-Methoxyphenylacetonitrile-d4, a deuterated analog of a key intermediate in pharmaceutical synthesis. The introduction of deuterium into molecules, a process known as isotopic labeling, is a critical strategy in drug discovery and development. It can be used to alter metabolic pathways, enhance pharmacokinetic profiles, and serve as an internal standard for quantitative bioanalysis. This document outlines a plausible synthetic approach for the preparation of this compound, presents illustrative analytical data, and details a comprehensive experimental protocol.

Introduction to Isotopic Labeling and 4-Methoxyphenylacetonitrile

4-Methoxyphenylacetonitrile is a versatile building block in organic synthesis, notably in the production of various pharmaceuticals.[1] Its deuterated isotopologue, this compound, in which four hydrogen atoms on the phenyl ring are replaced by deuterium, is of significant interest for use in pharmacokinetic studies and as an internal standard in mass spectrometry-based bioassays. The stability of the C-D bond compared to the C-H bond can lead to altered metabolic profiles, a phenomenon known as the kinetic isotope effect, which is a key consideration in deuterated drug design.

This guide focuses on a method for the direct deuteration of 4-methoxyphenylacetonitrile, a potentially more efficient route than a multi-step synthesis from deuterated precursors.

Proposed Synthetic Route: Rhodium-Catalyzed H/D Exchange

A promising method for the preparation of this compound involves a metal-catalyzed hydrogen-deuterium (H/D) exchange. This approach is advantageous due to its potential for high deuterium incorporation in a single step. A general method for deuterating compounds containing a C-N-X (where X can be a cyano group) structural element using a deuterium source in the presence of a rhodium catalyst has been described.[2]

The proposed reaction involves treating 4-methoxyphenylacetonitrile with a deuterium source, such as heavy water (D₂O) or a deuterated alcohol, in the presence of a suitable rhodium catalyst and a base. The catalyst facilitates the exchange of the aromatic protons on the phenyl ring with deuterium atoms from the solvent.

Illustrative Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data for the isotopic enrichment of this compound via the proposed rhodium-catalyzed H/D exchange method. This data is intended to be illustrative of a successful experiment.

ParameterValueMethod of Analysis
Starting Material Purity >98%Gas Chromatography (GC)
Final Product Chemical Purity >98%Gas Chromatography (GC)
Isotopic Distribution
d0<1%Mass Spectrometry (MS)
d12%Mass Spectrometry (MS)
d25%Mass Spectrometry (MS)
d315%Mass Spectrometry (MS)
d4>75%Mass Spectrometry (MS)
Overall Deuterium Incorporation >95%¹H NMR Spectroscopy
Chemical Yield 65%Gravimetric Analysis

Detailed Experimental Protocol

This section provides a detailed, hypothetical experimental protocol for the synthesis and purification of this compound.

4.1. Materials and Reagents

  • 4-Methoxyphenylacetonitrile (purity >98%)

  • [Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)

  • Potassium tert-butoxide (KOtBu)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas (high purity)

4.2. Reaction Setup

All glassware should be oven-dried and cooled under a stream of argon. The reaction should be carried out under an inert atmosphere of argon using standard Schlenk line techniques.

4.3. Procedure

  • Catalyst Preparation: In a Schlenk flask under argon, add [Rh(cod)₂]BF₄ (0.02 mmol) and IPrHCl (0.022 mmol). Add anhydrous THF (5 mL) and stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

  • Reaction Mixture Assembly: To a separate Schlenk flask, add 4-methoxyphenylacetonitrile (1.0 mmol, 147.17 mg). Dissolve it in anhydrous THF (5 mL).

  • Addition of Base and Deuterium Source: To the solution of 4-methoxyphenylacetonitrile, add potassium tert-butoxide (0.2 mmol) and deuterium oxide (5.0 mL).

  • Initiation of Reaction: Transfer the prepared catalyst solution to the reaction mixture via cannula.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a colorless to pale yellow oil.

4.4. Characterization

  • ¹H NMR: To determine the degree of deuterium incorporation by observing the reduction in the intensity of the aromatic proton signals.

  • ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the isotopic distribution (d0 to d4) and confirm the molecular weight of the deuterated product.

  • Gas Chromatography (GC): To assess the chemical purity of the final product.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and the proposed chemical transformation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start reagents Assemble Reagents and Glassware start->reagents catalyst Prepare Rhodium Catalyst Solution reagents->catalyst mixture Prepare Reaction Mixture: 4-Methoxyphenylacetonitrile, KOtBu, D2O, THF catalyst->mixture add_catalyst Add Catalyst to Reaction Mixture mixture->add_catalyst heat Heat and Stir at 80°C for 24h add_catalyst->heat workup Aqueous Work-up and Extraction heat->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS, GC) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway Start_Material 4-Methoxyphenylacetonitrile Deuterated_Product This compound Start_Material->Deuterated_Product H/D Exchange Reagents [Rh] Catalyst KOtBu, D2O Reagents->Deuterated_Product

Caption: Rhodium-catalyzed H/D exchange for isotopic enrichment.

Conclusion

This technical guide has outlined a comprehensive approach for the isotopic enrichment of this compound. The proposed rhodium-catalyzed hydrogen-deuterium exchange offers a direct and potentially efficient method for producing this valuable labeled compound. The provided illustrative data and detailed experimental protocol serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. The successful synthesis and application of this compound will aid in the advancement of pharmaceutical research by enabling more precise and reliable analytical measurements.

References

An In-Depth Technical Guide to 4-Methoxyphenylacetonitrile-d4: Properties, Synthesis, and Application in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxyphenylacetonitrile-d4, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in bioanalytical studies. This document details its molecular properties, outlines a potential synthetic route, and provides a thorough experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Compound Data

A clear distinction between the unlabeled analyte and its deuterated internal standard is fundamental for its application. The key molecular properties are summarized below.

Property4-MethoxyphenylacetonitrileThis compound
Chemical Formula C₉H₉NOC₉H₅D₄NO
Molecular Weight 147.17 g/mol [1]151.20 g/mol [2]
CAS Number 104-47-2[1]1219798-74-9[2]
Appearance Clear colorless to slightly yellow liquidNot specified, expected to be similar to unlabeled
Boiling Point 286-287 °C (lit.)Not specified, expected to be similar to unlabeled
Density 1.085 g/mL at 25 °C (lit.)Not specified, expected to be similar to unlabeled

Synthesis and Isotopic Labeling

The synthesis of 4-Methoxyphenylacetonitrile is well-established.[3] A common method involves the reaction of 1-(chloromethyl)-4-methoxybenzene with sodium cyanide.[3]

Proposed Synthesis of this compound

A plausible route for the synthesis of the deuterated analog involves the use of a deuterated precursor. The following is a proposed experimental protocol:

Materials:

  • 1-(chloromethyl)-4-methoxybenzene-d4

  • Sodium cyanide (NaCN), finely powdered and dried

  • Sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(chloromethyl)-4-methoxybenzene-d4 (1 mole equivalent), finely powdered sodium cyanide (1.5 mole equivalents), and sodium iodide (0.05 mole equivalents).

  • Add anhydrous acetone to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring for approximately 20 hours.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride. Wash the salt cake with additional anhydrous acetone.

  • Combine the filtrates and remove the acetone by rotary evaporation.

  • The resulting residue, this compound, can be further purified by vacuum distillation.

Application as an Internal Standard in LC-MS/MS

Deuterated stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalysis using LC-MS/MS. They exhibit nearly identical chemical and physical properties to the analyte, co-eluting during chromatography and showing similar ionization behavior, which allows for accurate correction of matrix effects and variations in sample processing.

Experimental Protocol: Quantification of an Analyte Using this compound as an Internal Standard

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of a hypothetical analyte with a similar structure in a biological matrix (e.g., plasma).

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

4. Mass Spectrometry Conditions and MRM Transitions:

The MRM transitions for the analyte and the internal standard must be optimized. Based on the structure of 4-Methoxyphenylacetonitrile, the molecular ion [M+H]⁺ would be at m/z 148.1 for the unlabeled compound and m/z 152.1 for the d4-labeled internal standard. Fragmentation would likely involve the loss of the acetonitrile group or parts of the methoxyphenyl ring.

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (unlabeled)148.1To be determinedTo be optimized
This compound (IS)152.1To be determinedTo be optimized

Note: The product ions and collision energies need to be determined empirically by infusing the individual compounds into the mass spectrometer.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for utilizing a deuterated internal standard in a bioanalytical method and a potential fragmentation pathway for 4-methoxyphenylacetonitrile.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Fragmentation_Pathway Parent 4-Methoxyphenylacetonitrile [M+H]⁺ (m/z 148.1) Fragment1 Loss of CH₂CN (m/z 107.1) Parent->Fragment1 - 41 Da Fragment2 Further Fragmentation Fragment1->Fragment2

Caption: Proposed fragmentation pathway for 4-methoxyphenylacetonitrile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Methoxyphenylacetonitrile-d4

Introduction: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of experimental spectral data for this specific deuterated compound, this guide presents a theoretical analysis based on the known spectral data of its non-deuterated analogue, 4-Methoxyphenylacetonitrile, and fundamental principles of NMR spectroscopy. Deuterium (²H) labeling is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, and understanding the NMR spectral characteristics of such labeled compounds is crucial for their identification and quality control. This guide outlines the expected ¹H and ¹³C NMR spectra and provides a standard experimental protocol for data acquisition.

Data Presentation

The following tables summarize the predicted NMR spectral data for this compound. The predictions are derived from the experimental data of the non-deuterated compound, 4-Methoxyphenylacetonitrile. The primary assumption is that the four protons on the benzene ring are replaced by deuterium atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₂CN (Methylene)~ 3.64Singlet (s)2HThe chemical shift is influenced by the adjacent aromatic ring and the nitrile group.
-OCH₃ (Methoxy)~ 3.77Singlet (s)3HThe protons of the methoxy group are chemically equivalent.
Aromatic ProtonsN/AN/A0HThe aromatic protons are replaced by deuterium atoms and are therefore not observed in the ¹H NMR spectrum.

Note: Chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₂CN (Methylene)~ 23
-OCH₃ (Methoxy)~ 55
C1 (ipso-C attached to CH₂CN)~ 122The signal will likely appear as a triplet due to coupling with deuterium.
C2, C6 (ortho-C)~ 130These carbons are directly bonded to deuterium, leading to a significant decrease in signal intensity and a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.
C3, C5 (meta-C)~ 115These carbons are directly bonded to deuterium, leading to a significant decrease in signal intensity and a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.
C4 (ipso-C attached to OCH₃)~ 159
-CN (Nitrile)~ 118

Note: The chemical shifts for the deuterated carbons (C2, C3, C5, C6) are expected to be similar to the non-deuterated compound but will exhibit characteristic triplet splitting and reduced intensity due to the nuclear spin of deuterium (I=1) and longer relaxation times.

Experimental Protocols

To acquire high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.[1][2]

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.[1][2] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1] Ensure complete dissolution by gentle vortexing.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), during the experiment.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is usually adequate.[1]

  • Acquisition Time: Typically 2-4 seconds.[1]

  • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to ensure full relaxation of the nuclei.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon (except for deuterated carbons).[1]

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[1]

  • Spectral Width: A range of 0 to 200 ppm is typically used.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1] Phase and baseline corrections should be applied to the resulting spectrum.

Mandatory Visualization

molecular_structure cluster_ring 4-Methoxyphenyl-d4 group cluster_substituents Substituents C1 C C2 C-D C1->C2 CH2CN CH₂CN C1->CH2CN ¹H, ¹³C active C3 C-D C2->C3 C4 C C3->C4 C5 C-D C4->C5 OCH3 OCH₃ C4->OCH3 ¹H, ¹³C active C6 C-D C5->C6 C6->C1

Caption: Molecular structure of this compound showing NMR active nuclei.

nmr_workflow start Sample Preparation dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer Setup transfer->instrument acquisition Data Acquisition (FID) instrument->acquisition processing Data Processing acquisition->processing ft Fourier Transform processing->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline analysis Spectral Analysis baseline->analysis

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-Methoxyphenylacetonitrile-d4. The content herein is structured to offer a comprehensive resource for researchers and professionals engaged in drug development and related scientific fields. This guide will delve into the fragmentation pathways, present quantitative data in a clear tabular format, and provide detailed experimental protocols.

Introduction

4-Methoxyphenylacetonitrile and its deuterated isotopologues are important intermediates in the synthesis of various pharmaceutical compounds. Understanding the fragmentation behavior of these molecules under mass spectrometry is crucial for their identification, characterization, and for metabolic studies. This guide focuses on the electron ionization (EI) mass spectrometry of this compound, inferring its fragmentation from the well-documented spectrum of its non-deuterated analog, 4-Methoxyphenylacetonitrile.

Predicted Mass Spectrometry Data

The primary fragmentation data for the non-deuterated 4-Methoxyphenylacetonitrile has been sourced from the NIST Mass Spectrometry Data Center. Based on this, the predicted major fragments for this compound are summarized below. The deuteration on the phenyl ring is expected to increase the mass of the aromatic fragments by 4 Da.

Table 1: Predicted Mass Spectrometry Data for this compound
m/z (Predicted)Proposed Fragment IonRelative Abundance (Qualitative)
151[M]•+High
150[M-H]•Medium
125[M-C₂H₂D]•+Low
120[M-CH₂CN]•+Medium
81[C₆H₅D₄]•+High
Table 2: Major Mass Spectral Peaks of 4-Methoxyphenylacetonitrile (Non-deuterated)
m/zRelative AbundanceProposed Fragment Ion
147100%[M]•+
14650%[M-H]•
12110%[M-C₂H₂]•+
11630%[M-CH₂CN]•+
7780%[C₆H₅]•+

Data sourced from NIST Mass Spectrometry Data Center for Benzeneacetonitrile, 4-methoxy-.[1][2][3][4]

Fragmentation Pathway

The proposed fragmentation pathway for this compound under electron ionization is depicted below. The ionization of the molecule leads to the formation of a molecular ion ([M]•+) at m/z 151. The primary fragmentation pathways involve the loss of a hydrogen radical, the entire acetonitrile group, or cleavage of the benzyl-cyanide bond.

Fragmentation_Pathway M This compound (m/z = 151) M_ion [M]•+ (m/z = 151) M->M_ion Ionization frag1 [M-H]• (m/z = 150) M_ion->frag1 -H• frag2 [M-CH₂CN]•+ (m/z = 120) M_ion->frag2 -•CH₂CN frag3 [C₆H₅D₄]•+ (m/z = 81) M_ion->frag3 -•CH(CN)OCH₃

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard at a known concentration.

Gas Chromatography (GC) Conditions
  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Mass Spectrometry (MS) Conditions
  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3 minutes.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the characterization of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in appropriate solvent prep2 Dilute to working concentration prep1->prep2 gcms Inject sample into GC-MS prep2->gcms separation Chromatographic Separation gcms->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Identify Molecular Ion and Fragment Peaks spectrum->interpretation pathway Propose Fragmentation Pathway interpretation->pathway

Caption: Workflow for the mass spectrometric analysis of this compound.

References

Navigating the Stability Landscape of 4-Methoxyphenylacetonitrile-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Methoxyphenylacetonitrile-d4, a deuterated analog of a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability profile of this compound is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and for the development of robust analytical methods. This document details the known stability characteristics, potential degradation pathways, and recommended experimental protocols for stability assessment.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 4-Methoxyphenylacetonitrile (Non-deuterated)

PropertyValue
Synonyms 4-Methoxybenzyl cyanide, p-Anisyl cyanide
CAS Number 104-47-2
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol [1][2]
Appearance Clear colorless to slightly yellow liquid
Melting Point 8 °C
Boiling Point 286-287 °C (lit.)
Density 1.085 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.531 (lit.)
Solubility Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate.[3]

Chemical Stability and Degradation Pathways

Based on available safety data and studies on analogous compounds, this compound is considered stable under normal storage conditions, which are typically at room temperature in a well-sealed container, protected from light. However, it is susceptible to degradation under certain stress conditions.

General Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances can lead to decomposition. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).

Proposed Degradation Pathways: While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the known reactivity of phenylacetonitrile derivatives and anisole compounds.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 4-methoxyphenylacetic acid-d4. This reaction can be catalyzed by both acidic and basic conditions. In some cases, the hydrolysis may stop at the intermediate amide stage, forming 4-methoxyphenylacetamide-d4.

  • Oxidation: Oxidative conditions could potentially lead to the formation of various degradation products, including the cleavage of the ether linkage or oxidation of the aromatic ring.

  • Photodegradation: Aromatic compounds, particularly those with electron-donating groups like the methoxy group, can be susceptible to photodegradation. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

G Proposed Degradation Pathway of this compound parent This compound acid 4-Methoxyphenylacetic acid-d4 parent->acid Hydrolysis (Acid/Base) amide 4-Methoxyphenylacetamide-d4 parent->amide Partial Hydrolysis oxidative Oxidative Degradation Products parent->oxidative Oxidation photo Photodegradation Products parent->photo Photolysis amide->acid Hydrolysis

Proposed degradation pathway for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should involve forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating method.[4][5] The following conditions are recommended:

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)
Oxidation 3% to 30% H₂O₂ at room temperature
Thermal Degradation Solid-state sample heated at a temperature below its melting point (e.g., 80-100 °C)
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be prepared and monitored over time. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve a target degradation of 5-20%.[5]

G Workflow for a Forced Degradation Study start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo analyze Analyze Samples at Time Points (e.g., HPLC, GC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation (Peak Purity, Mass Balance) analyze->evaluate end Identify Degradation Products and Pathways evaluate->end

A general workflow for conducting a forced degradation study.
Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for this purpose.[3]

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is generally well-suited for the analysis of this compound.

Table 3: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[6]
Mobile Phase A gradient or isocratic mixture of acetonitrile and water[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 254 nm[6]
Injection Volume 10 µL[6]
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL[6]

3.2.2. Gas Chromatography (GC)

For the analysis of volatile impurities or for an alternative primary assay method, GC with a Flame Ionization Detector (FID) is a viable option.

Table 4: Example GC Method Parameters

ParameterRecommended Condition
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Methylpolysiloxane)[3]
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program A temperature gradient program to ensure separation of the main component from any volatile impurities.
Sample Preparation Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]

Summary and Recommendations

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation via hydrolysis, oxidation, and photolysis. A thorough understanding of its stability profile requires conducting forced degradation studies under various stress conditions. The development and validation of a stability-indicating HPLC or GC method are crucial for accurately monitoring the purity and stability of this compound in research and drug development settings. The experimental protocols and analytical methods outlined in this guide provide a solid framework for initiating a comprehensive stability assessment of this compound.

References

Commercial Suppliers and Technical Applications of 4-Methoxyphenylacetonitrile-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. This technical guide provides an in-depth overview of 4-Methoxyphenylacetonitrile-d4, a deuterated analog of a key synthetic precursor to the antidepressant venlafaxine, detailing its commercial availability and its application as an internal standard in mass spectrometry-based assays.

Introduction to this compound

This compound is a stable isotope-labeled version of 4-Methoxyphenylacetonitrile, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical physicochemical properties to its unlabeled counterpart. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its primary application lies in the context of the synthesis and analysis of the widely prescribed antidepressant, venlafaxine, for which 4-methoxyphenylacetonitrile is a key starting material.[1][2][3][4][5]

Commercial Availability

Several chemical suppliers specialize in the provision of stable isotope-labeled compounds for research and development. The following table summarizes the key commercial suppliers for this compound and its unlabeled analog.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical Purity
CDN Isotopes 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile1219798-74-9151.2098 atom % D-
LGC Standards 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile1219798-74-9151.198598 atom % Dmin 98%
Sigma-Aldrich 4-Methoxyphenylacetonitrile104-47-2147.17N/A97%
Tokyo Chemical Industry (TCI) 4-Methoxyphenylacetonitrile104-47-2147.17N/A>97.0% (GC)
Thermo Scientific Chemicals (4-Methoxyphenyl)acetonitrile104-47-2147.17N/A97%

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of both the deuterated standard and the unlabeled analyte is essential for method development.

PropertyThis compound4-Methoxyphenylacetonitrile
Molecular Formula C₉D₄H₅NOC₉H₉NO
CAS Number 1219798-74-9104-47-2
Molecular Weight 151.20147.17
Boiling Point -286-287 °C
Density -1.085 g/mL at 25 °C
Refractive Index -n20/D 1.531

Experimental Protocols

Below is a representative experimental protocol for the LC-MS/MS analysis of venlafaxine using a deuterated internal standard, which can be adapted for the use of this compound when analyzing its corresponding unlabeled analyte or in related synthetic process monitoring.

Protocol: Quantitative Analysis of Venlafaxine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

1. Materials and Reagents

  • Venlafaxine reference standard

  • Venlafaxine-d6 (or other suitable deuterated venlafaxine) as internal standard (IS)

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine and the deuterated IS in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with appropriate volumes of the venlafaxine working solution to achieve a concentration range of, for example, 1 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

  • Internal Standard Working Solution: Dilute the deuterated IS stock solution with acetonitrile to a final concentration of, for example, 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Venlafaxine: m/z 278.3 → 58.1[6]

    • Venlafaxine-d6: m/z 284.3 → 64.1 (example transition)

5. Data Analysis

  • Quantify venlafaxine in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

Logical Workflow: Use of a Deuterated Internal Standard in Bioanalytical Method

The following diagram illustrates the typical workflow for the use of a deuterated internal standard in a quantitative bioanalytical method, from sample reception to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Samples Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Transfer Transfer Supernatant Extract->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathway: Synthesis of Venlafaxine

This diagram illustrates the synthetic pathway from 4-Methoxyphenylacetonitrile to Venlafaxine, highlighting the role of the former as a key precursor.

G 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Intermediate_Nitrile 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile 4-Methoxyphenylacetonitrile->Intermediate_Nitrile Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate_Nitrile Venlafaxine Venlafaxine Intermediate_Nitrile->Venlafaxine Reduction & Methylation

Caption: Synthetic route from 4-Methoxyphenylacetonitrile to Venlafaxine.

Conclusion

This compound is a commercially available stable isotope-labeled compound that serves as an invaluable tool for researchers in drug development and bioanalysis. Its primary utility as an internal standard is in the quantitative analysis of its unlabeled counterpart and, by extension, in methods developed for compounds synthesized from it, such as venlafaxine. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for the implementation of robust and reliable analytical methods.

References

4-Methoxyphenylacetonitrile-d4 safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 4-Methoxyphenylacetonitrile-d4

Disclaimer: The following safety and handling information is primarily based on the non-deuterated analog, 4-Methoxyphenylacetonitrile (CAS No. 104-47-2), as comprehensive safety data for the deuterated form, this compound (CAS No. 1219798-74-9), is not extensively available. It is standard practice to handle isotopically labeled compounds with the same precautions as their non-labeled counterparts. Researchers should use this guide as a baseline and exercise due caution.

This guide is intended for researchers, scientists, and drug development professionals, providing a thorough overview of the material safety data for 4-Methoxyphenylacetonitrile and, by extension, its deuterated form. The information has been compiled from various safety data sheets and chemical databases.

4-Methoxyphenylacetonitrile, also known as 4-methoxybenzyl cyanide, is an organic compound used as an intermediate in the synthesis of pharmaceuticals.[1][2][3] The deuterated version, 4-Methoxyphenyl-2,3,5,6-d4-acetonitrile, is isotopically enriched with deuterium.[4]

Table 1: Physical and Chemical Properties

PropertyValue (4-Methoxyphenylacetonitrile)Value (this compound)Source(s)
Molecular Formula C₉H₉NOC₉H₅D₄NO[1][5][6]
Molecular Weight 147.17 g/mol 151.20 g/mol [1][4][5][6]
CAS Number 104-47-21219798-74-9[1][4][5]
Appearance Clear, colorless to pale-yellow liquidNot specified[1][7]
Boiling Point 286-287 °C at 760 mmHgNot specified[1][5][7]
Melting Point 8 °CNot specified[3][7]
Flash Point 117 °C / 242.6 °FNot specified[5][7]
Autoignition Temp. 480 °C / 896 °FNot specified[7]
Specific Gravity 1.080 - 1.090 at 25°CNot specified[1][7]
Explosive Limits Lower: 1.2% / Upper: 9.4%Not specified[7][8]
Solubility Insoluble in waterNot specified[3]

Hazard Identification and Toxicological Data

4-Methoxyphenylacetonitrile is classified as hazardous and is toxic if swallowed.[6][7][9] It can also cause skin and eye irritation and may be harmful to aquatic life with long-lasting effects.[7][9]

Table 2: GHS Hazard Classification

CategoryInformationSource(s)
Pictogram GHS06 (Skull and Crossbones)[3][5]
Signal Word Danger[5][7][9]
Hazard Statements H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects.[5][9]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P405: Store locked up.[5]

Toxicological Information

  • Primary Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact.[2]

  • Symptoms of Exposure:

    • Ingestion: Toxic if swallowed.[2][7]

    • Inhalation: May cause respiratory irritation.[2]

    • Skin Contact: May cause skin irritation.[2]

    • Eye Contact: Causes serious eye irritation.[2]

Experimental Protocols and Safe Handling

Strict adherence to safety protocols is crucial when handling this compound to minimize exposure and ensure a safe laboratory environment.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and inspect them prior to use.[2][5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][10]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7][10]

  • Ensure safety showers and eyewash stations are in close proximity to the workstation.[2]

Handling and Storage
  • Handling:

    • Read the Safety Data Sheet (SDS) thoroughly before use.

    • Wear all required personal protective equipment.

    • Avoid all personal contact, including inhalation of vapors or mists.[2][10]

    • Use only in a well-ventilated area or under a chemical fume hood.[10]

    • Do not eat, drink, or smoke when using this product.[10]

    • Wash hands and any exposed skin thoroughly after handling.[2][7]

  • Storage:

    • Store in original, tightly closed containers in a dry, cool, and well-ventilated area.[1][2][10]

    • Store locked up.[2][7]

    • Keep away from heat, direct sunlight, and sources of ignition.[1][10]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][10]

Visualized Workflows

Hazard Management Workflow

HazardManagement cluster_assessment Hazard Assessment cluster_control Control Measures cluster_handling Safe Handling & Response ReadSDS Read SDS for This compound IdentifyHazards Identify Hazards (Toxic, Irritant, Aquatic) ReadSDS->IdentifyHazards AssessRisks Assess Exposure Risks IdentifyHazards->AssessRisks PPE Select & Wear PPE (Gloves, Goggles, Lab Coat) AssessRisks->PPE EngControls Use Engineering Controls (Fume Hood) AssessRisks->EngControls Handling Follow Safe Handling Procedures PPE->Handling EngControls->Handling Spill Accidental Release? Handling->Spill Exposure Personal Exposure? Handling->Exposure Waste Dispose of Waste Properly Handling->Waste Spill->Handling No SpillResponse Spill Response Protocol Spill->SpillResponse Yes Exposure->Handling No FirstAid First Aid Measures Exposure->FirstAid Yes SpillResponse->Waste FirstAid->Waste

Caption: Hazard management workflow for this compound.

General Experimental Workflow

ExperimentalWorkflow Prep Preparation - Review Protocol - Don PPE Measure Reagent Measurement (Under Fume Hood) Prep->Measure Reaction Chemical Reaction Measure->Reaction Emergency Emergency Stop Measure->Emergency Workup Reaction Workup & Quenching Reaction->Workup Reaction->Emergency Cleanup Decontamination & Waste Disposal Workup->Cleanup Workup->Emergency

Caption: General experimental workflow involving hazardous liquid reagents.

First Aid Measures

Immediate medical attention is often required.[7]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][7]

  • Inhalation: Remove the affected person to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or irregular, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: DO NOT induce vomiting. Clean mouth with water and rinse. Immediately call a POISON CENTER or doctor/physician.[1][7]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

  • Specific Hazards Arising from the Chemical: Heating may cause containers to rupture violently. During a fire, toxic fumes may be emitted, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[7][10]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions: Remove all sources of ignition. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear protective equipment to prevent contact with skin and eyes.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[1]

  • Methods for Containment and Cleaning Up: Contain and absorb the spill with non-combustible absorbent material (e.g., sand, earth, diatomite, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal.[1][10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not allow the material to enter sewers, surface, or groundwater.[1][7] Contaminated packaging should be treated as the product itself.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methoxyphenylacetonitrile-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as 4-Methoxyphenylacetonitrile-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for bioanalytical and other quantitative assays.[1][2] The deuterated analog of the analyte, 4-Methoxyphenylacetonitrile, serves as an ideal internal standard due to its near-identical chemical and physical properties to the analyte of interest.[2][3] This ensures that it experiences similar effects from sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2]

4-Methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise quantification for reaction monitoring, yield determination, and impurity profiling.[4][5] The use of this compound as an internal standard provides a robust and reliable method for achieving the high level of accuracy and precision demanded in these applications. This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard for the quantitative analysis of 4-Methoxyphenylacetonitrile in various matrices.

Principle of the Method: Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly specific and accurate quantitative technique.[1] It involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the initial stage of sample preparation.[1] The analyte and its deuterated internal standard behave almost identically during sample processing, chromatography, and ionization in the mass spectrometer.[2] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample handling or instrument performance.[1]

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for an LC-MS/MS method for the analysis of 4-Methoxyphenylacetonitrile using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analyte4-Methoxyphenylacetonitrile
Internal Standard (IS)This compound
MatrixHuman Plasma (example)
Calibration Range1 - 1000 ng/mL
Ionization ModeElectrospray Ionization (ESI), Positive
MS DetectionMultiple Reaction Monitoring (MRM)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methoxyphenylacetonitrile148.1107.115
This compound152.1111.115

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.998
Accuracy Mean accuracy within 85-115% (80-120% for LLOQ)95.2 - 103.5%
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% for LLOQ)Within-run: 2.5 - 6.8%; Between-run: 4.1 - 8.2%
Recovery Consistent and reproducibleAnalyte: 88.5%; IS: 90.2%
Matrix Effect IS-normalized matrix factor between 0.85 and 1.150.98
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision1 ng/mL

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 4-Methoxyphenylacetonitrile and this compound into separate 10 mL volumetric flasks.

  • Dissolve the compounds in methanol and make up to the mark.

1.2. Working Standard Solutions:

  • Perform serial dilutions of the 4-Methoxyphenylacetonitrile stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples at appropriate concentrations.

1.3. Internal Standard Working Solution (100 ng/mL):

  • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (from Human Plasma)

This protocol describes a protein precipitation method, a common technique for sample preparation in bioanalysis.

2.1. Sample Aliquoting:

  • Pipette 100 µL of the plasma sample, calibration standards, and QC samples into separate 1.5 mL microcentrifuge tubes.

2.2. Internal Standard Spiking:

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube, except for the blank matrix samples.

  • Vortex briefly to mix.

2.3. Protein Precipitation:

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

2.4. Supernatant Transfer:

  • Carefully transfer the clear supernatant to a clean set of tubes or a 96-well plate.

2.5. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

2.6. Final Sample for Analysis:

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-5.0 min: Hold at 10% B (re-equilibration)

3.2. Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 20 psi.

  • Collision Gas: Nitrogen.

Data Analysis and Quantification
  • Data is quantified by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

  • A calibration curve is constructed by plotting these ratios against the known concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Diagrams

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Quantification Data Quantification (Analyte/IS Ratio) LC_MS_Analysis->Data_Quantification

Caption: Experimental workflow for sample preparation and analysis.

MRM_Logic Precursor_Analyte Analyte Precursor Ion (m/z 148.1) Collision_Cell Collision Cell (CID) Precursor_Analyte->Collision_Cell Precursor_IS IS Precursor Ion (m/z 152.1) Precursor_IS->Collision_Cell Product_Analyte Analyte Product Ion (m/z 107.1) Collision_Cell->Product_Analyte Product_IS IS Product Ion (m/z 111.1) Collision_Cell->Product_IS Detector Detector Product_Analyte->Detector Product_IS->Detector

Caption: Logical diagram of Multiple Reaction Monitoring (MRM).

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantitative analysis of 4-Methoxyphenylacetonitrile by LC-MS/MS. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The stable isotope dilution approach is critical for mitigating analytical challenges such as matrix effects and procedural losses, thereby ensuring the generation of high-quality, accurate, and precise quantitative data essential for regulatory submissions and critical decision-making in the pharmaceutical industry.

References

Application Note: High-Throughput Quantification of a Target Analyte in Human Plasma using 4-Methoxyphenylacetonitrile-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of stable isotope-labeled internal standards, such as 4-Methoxyphenylacetonitrile-d4, is a critical component of robust LC-MS/MS methodologies. These standards, being chemically identical to the analyte, co-elute and experience similar ionization effects, thereby compensating for matrix effects and variability during sample preparation and analysis. This application note provides a detailed protocol for the quantification of a target analyte in human plasma using this compound as an internal standard, highlighting key experimental procedures and data analysis.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.

  • Materials:

    • Human plasma samples

    • This compound internal standard (IS) working solution (100 ng/mL in methanol)

    • Acetonitrile (ACN), ice-cold

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that can be optimized for specific analytes.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500 °C

    • Ion Spray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Nebulizer Gas: 55 psi

    • Heater Gas: 55 psi

  • MRM Transitions: The specific MRM transitions for the analyte and internal standard need to be determined by direct infusion and optimization. Plausible transitions for 4-Methoxyphenylacetonitrile and its deuterated analog are proposed below based on their chemical structures. The precursor ion ([M+H]+) for 4-Methoxyphenylacetonitrile (MW: 147.17) is m/z 148.2. A likely product ion would result from the loss of the acetonitrile group, giving a fragment of m/z 107.1 (the p-methoxybenzyl cation). For this compound (assuming deuteration on the phenyl ring), the precursor ion would be m/z 152.2, and a corresponding product ion would be m/z 111.1.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    Analyte (e.g., 4-Methoxyphenylacetonitrile)148.2107.115025
    This compound (IS) 152.2 111.1 150 25

Data Presentation

The following table summarizes representative quantitative data from a method validation study using this compound as an internal standard.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%CV)
Intra-day (n=6)< 10%
Inter-day (n=18)< 12%
Accuracy (%Bias)
Intra-day (n=6)± 8%
Inter-day (n=18)± 10%
Recovery
Analyte85 - 95%
Internal Standard88 - 92%
Matrix Effect
Normalized to IS93 - 105%

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample add_is Add this compound (IS) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: LC-MS/MS sample preparation and analysis workflow.

Proposed Metabolic Pathway of 4-Methoxyphenylacetonitrile

metabolic_pathway parent 4-Methoxyphenylacetonitrile demethylation O-Demethylation (CYP450) parent->demethylation hydroxylation Hydroxylation (CYP450) parent->hydroxylation hydrolysis Hydrolysis parent->hydrolysis metabolite1 4-Hydroxyphenylacetonitrile demethylation->metabolite1 metabolite3 3-Hydroxy-4-methoxyphenylacetonitrile hydroxylation->metabolite3 metabolite2 4-Methoxyphenylacetic acid hydrolysis->metabolite2 conjugation1 Glucuronidation / Sulfation metabolite1->conjugation1 excretion2 Excretion metabolite2->excretion2 conjugation2 Glucuronidation / Sulfation metabolite3->conjugation2 excretion1 Excretion conjugation1->excretion1 excretion3 Excretion conjugation2->excretion3

Caption: Plausible metabolic pathways for 4-methoxyphenylacetonitrile.

Application Notes and Protocols for Quantitative Analysis Using 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetonitrile is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including antidepressants.[1] For the precise and accurate quantification of 4-Methoxyphenylacetonitrile or its metabolites in complex biological matrices, a robust analytical method is essential. The use of a stable isotope-labeled internal standard, such as 4-Methoxyphenylacetonitrile-d4, is the gold standard in quantitative mass spectrometry.[2][3] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, thus correcting for variability during sample preparation and analysis.[2][3]

This document provides detailed application notes and protocols for the use of this compound in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application: Therapeutic Drug Monitoring of a Hypothetical Antidepressant

In this application, we describe a method for the quantification of a hypothetical antidepressant, "Metheropine," for which 4-methoxyphenylacetonitrile is a key metabolite. The deuterated analog, this compound, is used as an internal standard to ensure the accuracy and precision of the assay in human plasma. Such an assay is critical in clinical trials and therapeutic drug monitoring to establish pharmacokinetic profiles and ensure patient safety and efficacy.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of the analyte and internal standard from human plasma.

Materials:

  • Human plasma samples (stored at -80°C)

  • 4-Methoxyphenylacetonitrile (Analyte) reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade), containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Vortex each tube for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample, standard, or QC into a labeled microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to each tube, except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC/HPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 20% B

    • 4.0 min: 20% B

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Methoxyphenylacetonitrile: Precursor ion m/z 148.1 > Product ion m/z 107.1

    • This compound: Precursor ion m/z 152.1 > Product ion m/z 111.1

  • Dwell Time: 100 ms

  • Collision Energy and other parameters: To be optimized for the specific instrument.

Data Presentation

The following tables represent typical quantitative data obtained from a bioanalytical method validation using this compound as an internal standard.

Table 1: Calibration Curve Linearity

Analyte Concentration (ng/mL)Response Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.000.0151.02102.0
2.500.0382.55102.0
5.000.0765.07101.4
10.00.1519.9899.8
25.00.37825.1100.4
50.00.75550.2100.4
100.01.50299.799.7
200.03.015200.1100.1
Linear Range: 1.00 - 200.0 ng/mL R²: >0.998

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.001.03103.06.88.2
Low QC3.002.9598.35.16.5
Mid QC30.030.8102.74.55.3
High QC150.0148.298.83.94.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-Methoxyphenylacetonitrile using its deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation with Acetonitrile add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Quantitative analysis workflow.
Signaling Pathway: Oct3/4 Regulation

A derivative of 4-methoxyphenylacetonitrile has been identified as an enhancer of Oct3/4 expression. Oct3/4 is a key transcription factor in maintaining pluripotency in embryonic stem cells. The following diagram illustrates a simplified view of the Oct3/4 signaling pathway.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus ligand Signaling Molecules (e.g., Wnt, TGF-β) receptor Receptors ligand->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade oct3_4 Oct3/4 signaling_cascade->oct3_4 Activation target_genes Target Genes oct3_4->target_genes sox2 Sox2 sox2->target_genes nanog Nanog nanog->target_genes pluripotency Maintenance of Pluripotency target_genes->pluripotency

Simplified Oct3/4 signaling pathway.

References

Application Note: 4-Methoxyphenylacetonitrile-d4 for Robust Bioanalytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS bioanalytical method, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2] 4-Methoxyphenylacetonitrile-d4, a deuterated analog of 4-methoxyphenylacetonitrile, serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar compounds. Its chemical properties closely mimic the analyte of interest, ensuring reliable and accurate results that meet the stringent requirements of regulatory agencies such as the FDA and EMA.[3]

This application note provides a comprehensive guide to the use of this compound in bioanalytical method development, including detailed experimental protocols, quantitative performance data, and visual workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

Property4-MethoxyphenylacetonitrileThis compound
Molecular Formula C₉H₉NOC₉H₅D₄NO
Molecular Weight 147.17 g/mol 151.20 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 286-288 °CNot available
LogP 1.8~1.8

Bioanalytical Method Development and Validation

The development and validation of a bioanalytical method using this compound as an internal standard should adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation."

Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method using this compound.

bioanalytical_workflow cluster_development Method Development cluster_validation Method Validation cluster_analysis Sample Analysis dev_start Define Analyte & IS dev_lc LC Method Optimization (Column, Mobile Phase) dev_start->dev_lc dev_ms MS/MS Parameter Optimization (MRM Transitions) dev_lc->dev_ms dev_sample_prep Sample Preparation (Protein Precipitation, LLE, SPE) dev_ms->dev_sample_prep val_selectivity Selectivity & Specificity dev_sample_prep->val_selectivity Finalized Method val_linearity Linearity & Range val_selectivity->val_linearity val_accuracy Accuracy & Precision val_linearity->val_accuracy val_stability Stability Assessment val_accuracy->val_stability sample_prep Sample Preparation val_stability->sample_prep Validated Method lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Reporting lcms_analysis->data_processing

Bioanalytical method development and validation workflow.

Experimental Protocols

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Methoxyphenylacetonitrile and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and common method for extracting small molecules from plasma.

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

sample_preparation_workflow start 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein precipitation sample preparation workflow.
LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-Methoxyphenylacetonitrile: 148.1 > 116.1This compound: 152.1 > 120.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Bioanalytical Method Validation Data

The following tables present representative data from a full method validation for the quantification of a compound structurally similar to 4-methoxyphenylacetonitrile using its deuterated internal standard.

Table 1: Linearity of Calibration Curve
Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.35.8
50.05898.74.2
250.295101.12.5
1001.18299.51.8
4004.756100.21.5
8009.48999.81.2
100011.895100.51.1
Linear Range: 1 - 1000 ng/mL
Correlation Coefficient (r²): > 0.998
Regression Equation: y = 0.0119x + 0.0003
Table 2: Intra- and Inter-Day Accuracy and Precision
Nominal Conc. (ng/mL)QC LevelIntra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
1LLOQ103.56.2104.17.5
3Low98.94.5101.25.3
300Medium101.82.1100.73.1
750High99.61.799.12.4
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ)
Table 3: Matrix Effect and Recovery
QC LevelMatrix FactorRecovery (%)
Low1.0291.5
High0.9893.2
Acceptance Criteria: Matrix factor CV ≤ 15%, Consistent recovery
Table 4: Stability
Stability ConditionQC LevelMean Stability (% of Nominal)
Bench-top (6 hours, RT)Low98.2
High101.5
Freeze-Thaw (3 cycles)Low97.6
High100.8
Long-term (-80°C, 30 days)Low99.1
High102.3
Acceptance Criteria: Mean concentration within ±15% of nominal concentration

Signaling Pathways and Logical Relationships

As this compound is a synthetic internal standard, it is not directly involved in endogenous signaling pathways. The logical relationship in its application is its direct use to normalize the signal of the target analyte throughout the bioanalytical process.

logical_relationship cluster_process Bioanalytical Process cluster_output Signal Output sample_prep Sample Preparation (Extraction, Cleanup) lc_separation LC Separation sample_prep->lc_separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization lc_separation->ms_ionization analyte_signal Analyte Signal ms_ionization->analyte_signal is_signal IS Signal ms_ionization->is_signal analyte Analyte (4-Methoxyphenylacetonitrile) analyte->sample_prep is Internal Standard (this compound) is->sample_prep normalization Normalization (Analyte Signal / IS Signal) analyte_signal->normalization is_signal->normalization final_concentration Accurate Analyte Concentration normalization->final_concentration

Role of the internal standard in signal normalization.

Conclusion

This compound is an excellent internal standard for the development of robust and reliable bioanalytical methods for the quantification of its non-labeled analog or structurally similar compounds. Its use, in conjunction with a well-validated LC-MS/MS method, ensures high-quality data that meets regulatory expectations and supports critical decisions in drug development. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement their own high-performance bioanalytical assays.

References

Application of 4-Methoxyphenylacetonitrile-d4 in Metabolic Profiling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results in metabolic profiling studies. This document provides detailed application notes and protocols for the use of 4-Methoxyphenylacetonitrile-d4 as an internal standard in the quantitative analysis of 4-Methoxyphenylacetonitrile and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

4-Methoxyphenylacetonitrile is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Understanding its metabolic fate is crucial for drug development and toxicology studies. The use of its deuterated analog, this compound, as an internal standard, allows for the precise quantification of the parent compound and its metabolites by correcting for variations in sample preparation, matrix effects, and instrument response.[2][3]

Hypothetical Metabolic Pathway of 4-Methoxyphenylacetonitrile

The metabolism of substituted phenylacetonitriles can proceed through several enzymatic pathways, primarily involving cytochrome P450 (CYP450) enzymes.[4] The proposed metabolic pathway for 4-Methoxyphenylacetonitrile involves two primary transformations: hydrolysis of the nitrile group to a carboxylic acid and O-demethylation of the methoxy group.

G cluster_0 Primary Metabolism 4-MPAN 4-Methoxyphenylacetonitrile 4-MPAA 4-Methoxyphenylacetic acid 4-MPAN->4-MPAA Hydrolysis (Nitrile Hydratase/Amidase) 4-HPAN 4-Hydroxyphenylacetonitrile 4-MPAN->4-HPAN O-demethylation (CYP450) 4-HPAA 4-Hydroxyphenylacetic acid 4-MPAA->4-HPAA O-demethylation (CYP450) 4-HPAN->4-HPAA Hydrolysis G cluster_workflow Sample Preparation Workflow start Biological Sample add_is Add Internal Standard (4-MPAN-d4) start->add_is add_acn Add Ice-Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant end LC-MS Analysis supernatant->end

References

Protocol for the Preparation of 4-Methoxyphenylacetonitrile-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of stock solutions of 4-Methoxyphenylacetonitrile-d4. This deuterated standard is a critical reagent in various analytical applications, particularly in mass spectrometry-based quantitative analysis, where it serves as an internal standard. Accurate preparation of stock solutions is paramount for experimental reproducibility and data integrity. This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for preparing high-concentration primary stock solutions and subsequent working solutions.

Compound Information and Data

A summary of the key chemical and physical properties of this compound and its non-deuterated analog is provided in the table below.

PropertyThis compound4-Methoxyphenylacetonitrile
Molecular Formula C₉D₄H₅NOC₉H₉NO
Molecular Weight 151.20 g/mol [1][2][3]147.17 g/mol [4]
CAS Number 1219798-74-9[1][2][3]104-47-2[4]
Appearance Colorless to light yellow liquidColorless to yellow liquid[5]
Purity Isotopic: ≥98 atom % D; Chemical: ≥98%[2]Typically ≥97%
Solubility (non-deuterated) Soluble in ethyl alcohol, ethyl ether, chloroform, acetone, and toluene.[5] Miscible in isopropanol.[5]Soluble in ethyl alcohol, ethyl ether, chloroform, acetone, and toluene.[5] Miscible in isopropanol.[5]
Storage Conditions Store at room temperature, protected from light and moisture.[1][2]Store below +30°C.[6]

Health and Safety Precautions

4-Methoxyphenylacetonitrile is toxic if swallowed.[4][7] Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the compound and its solutions should be performed in a well-ventilated fume hood.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in a suitable organic solvent. This stock solution can then be used to prepare more dilute working solutions.

Materials:

  • This compound solid

  • High-purity solvent (e.g., methanol, acetonitrile, or acetone)

  • Analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes

  • Amber glass vials for storage

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use A Equilibrate Reagent B Weigh Compound A->B In fume hood C Transfer to Volumetric Flask B->C Quantitatively D Add Solvent C->D ~50% of final volume E Vortex/Sonicate D->E Ensure complete dissolution F Bring to Final Volume E->F Use same solvent G Transfer to Amber Vial F->G Label clearly H Store Appropriately G->H 2-8°C, protected from light I Prepare Working Solutions H->I As needed for experiments

Caption: Workflow for preparing this compound stock solutions.

Procedure:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a fume hood, accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.

  • Dissolution: a. Carefully transfer the weighed compound into a clean, dry Class A volumetric flask of the desired volume (e.g., 1 mL). b. Add approximately half of the final volume of the chosen solvent (e.g., 0.5 mL of methanol for a 1 mL final volume). c. Cap the flask and vortex or sonicate until the solid is completely dissolved. d. Carefully add the solvent to the calibration mark on the volumetric flask. e. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: a. Transfer the prepared stock solution to a clean, amber glass vial to protect it from light. b. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. c. For short-term storage, it is recommended to store the solution at 2-8°C.[8] For long-term storage, refer to the manufacturer's recommendations. The stability of the compound in solution should be monitored, and it is advisable to prepare fresh solutions periodically.[1]

Preparation of Working Solutions

Working solutions of lower concentrations can be prepared by diluting the primary stock solution. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution:

  • Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

  • Add the appropriate solvent to the calibration mark.

  • Cap and invert the flask several times to ensure homogeneity.

  • Store the working solution under the same conditions as the primary stock solution. It is recommended to prepare working solutions fresh on the day of use.

Conclusion

This protocol provides a comprehensive guide for the safe and accurate preparation of this compound stock solutions. Adherence to these procedures will ensure the quality and reliability of experimental results that depend on the use of this deuterated internal standard.

References

Application Notes and Protocols for the Chromatographic Separation of 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxyphenylacetonitrile-d4 is the deuterated form of 4-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The incorporation of deuterium atoms can be used to study reaction mechanisms, alter metabolic pathways, or serve as an internal standard in quantitative analyses. Accurate and reliable chromatographic methods are essential for the separation, purification, and analysis of this isotopically labeled compound to ensure its chemical and isotopic purity.[3] These application notes provide detailed protocols for the chromatographic separation of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize typical quantitative data for the chromatographic analysis of 4-Methoxyphenylacetonitrile and its deuterated analog. Note that the retention times for the d4-labeled compound may be slightly shorter than the non-deuterated form due to the isotopic effect, though this difference is often minimal in liquid chromatography.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters and Expected Performance

ParameterValue
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[4]
Injection Volume 10 µL[4]
Expected Retention Time 5 - 10 minutes (dependent on exact conditions)
Resolution (Rs) > 2.0 from potential impurities
Theoretical Plates (N) > 5000
Tailing Factor (T) 0.9 - 1.5

Table 2: Gas Chromatography (GC) Method Parameters and Expected Performance

ParameterValue
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)[1]
Detector Temperature 300 °C (FID)[1]
Expected Retention Time 10 - 15 minutes (dependent on exact conditions)
Purity by GC-FID >97.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method suitable for the analysis and purification of this compound.[1][4]

1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)[5]

  • Water (HPLC grade)

  • Methanol (for sample preparation)[1]

  • 0.45 µm syringe filters[6]

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4]

  • Data acquisition and processing software

3. Mobile Phase Preparation

  • Prepare the desired mobile phase composition of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.[1][4]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6]

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[6]

  • Set the UV detector to a wavelength of 254 nm.[4]

  • Inject 10 µL of the prepared sample onto the column.[4]

  • Run the analysis for a sufficient time to allow for the elution of all components.

6. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.[4]

Gas Chromatography (GC) Protocol

This protocol describes a GC method suitable for assessing the purity and detecting volatile impurities in this compound.[1]

1. Materials and Reagents

  • This compound sample

  • Dichloromethane or Ethyl Acetate (GC grade, for sample preparation)[1]

  • Helium (carrier gas, high purity)

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

3. Sample Preparation

  • Dissolve the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[1]

4. Chromatographic Analysis

  • Set the GC instrument parameters as outlined in Table 2.

  • Inject 1 µL of the prepared sample into the GC inlet.

  • Start the temperature program and data acquisition.

5. Data Analysis

  • Identify the peak for this compound. If using GC-MS, confirm the identity by its mass spectrum. The molecular ion peak will be shifted corresponding to the number of deuterium atoms.

  • Calculate the purity of the sample based on the peak area percentage from the FID chromatogram.

Mandatory Visualization

Chromatographic_Workflow Workflow for Chromatographic Separation of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_results Results start Start: this compound Sample dissolve Dissolve in appropriate solvent (e.g., Methanol for HPLC, Dichloromethane for GC) start->dissolve filter Filter through 0.45 µm syringe filter (for HPLC) dissolve->filter gc_inject Inject sample into GC system dissolve->gc_inject hplc_inject Inject sample into HPLC system filter->hplc_inject hplc_separate Separation on C18 column hplc_inject->hplc_separate hplc_detect UV Detection at 254 nm hplc_separate->hplc_detect hplc_data Data Acquisition and Analysis hplc_detect->hplc_data purity Purity Assessment hplc_data->purity gc_separate Separation on capillary column gc_inject->gc_separate gc_detect FID or MS Detection gc_separate->gc_detect gc_data Data Acquisition and Analysis gc_detect->gc_data gc_data->purity identity Identity Confirmation (with MS) gc_data->identity

Caption: Chromatographic workflow for this compound.

References

Application Notes and Protocols for the Analysis of 4-Methoxyphenylacetonitrile in Environmental Samples using 4-Methoxyphenylacetonitrile-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetonitrile, also known as 4-methoxybenzyl cyanide, is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its presence in environmental samples can be an indicator of contamination from manufacturing processes or improper disposal. Accurate and sensitive quantification of this compound in complex matrices like water is crucial for environmental monitoring and risk assessment.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, enhancing accuracy and precision.[2][3] Deuterated standards, such as 4-Methoxyphenylacetonitrile-d4, are ideal internal standards as they exhibit nearly identical chemical and physical properties to the unlabeled analyte.[2] They co-elute with the target analyte during chromatographic separation and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer, allowing for reliable correction and quantification.[2][4]

These application notes provide a detailed protocol for the trace analysis of 4-Methoxyphenylacetonitrile in water samples using this compound as an internal standard, followed by analysis with gas chromatography-mass spectrometry (GC-MS).

Application: Quantitative Analysis of 4-Methoxyphenylacetonitrile in Environmental Water Samples

This method is suitable for the determination of 4-Methoxyphenylacetonitrile in various aqueous environmental matrices, including surface water and wastewater effluent. The use of this compound as an internal standard ensures high accuracy and reproducibility, compensating for potential losses during sample preparation and for matrix effects during analysis.[2][4]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the sample.

  • Apparatus: Use clean, amber glass bottles with Teflon-lined caps to collect water samples.[5]

  • Collection: Rinse the sample bottle with the sample water three times before filling.

  • Preservation: After collection, acidify the sample to a pH below 2 with hydrochloric acid to inhibit microbial degradation.[5] Store the samples refrigerated at approximately 4°C and protect them from light.[5] It is recommended to extract the samples within 7 days of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and concentration of organic analytes from aqueous samples.[6]

  • Materials:

    • SPE Cartridges: C18 reversed-phase cartridges (e.g., 500 mg, 6 mL).

    • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water.

    • Internal Standard Spiking Solution: this compound in methanol (1 µg/mL).

    • Analyte Stock Solution: 4-Methoxyphenylacetonitrile in methanol (100 µg/mL).

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

    • Sample Spiking: To a 500 mL water sample, add a known amount of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 100 ng/L).

    • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

    • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of dichloromethane into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.[1]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 4-Methoxyphenylacetonitrile: m/z (quantifier), m/z (qualifier)

      • This compound: m/z (quantifier), m/z (qualifier)

Data Presentation

Table 1: Method Performance Data

ParameterResult
Linearity (R²)> 0.995
Method Detection Limit (MDL)10 ng/L
Limit of Quantitation (LOQ)30 ng/L
Precision (%RSD, n=5)< 10%
Accuracy (Recovery, %)90-110%

Table 2: Example Quantification Data for Spiked Water Samples

Sample IDSpiked Concentration (ng/L)Measured Concentration (ng/L)Recovery (%)
Surface Water Spike5048.597
Wastewater Effluent Spike5053.2106.4
Laboratory BlankNDNDN/A

ND: Not Detected

Visualizations

experimental_workflow cluster_collection Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing collection Collect Water Sample preservation Acidify to pH < 2 Store at 4°C collection->preservation conditioning Condition SPE Cartridge preservation->conditioning spiking Spike with This compound conditioning->spiking loading Load Sample spiking->loading washing Wash Cartridge loading->washing drying Dry Cartridge washing->drying elution Elute with Dichloromethane drying->elution concentration Concentrate Eluate elution->concentration gcms GC-MS Analysis (SIM Mode) concentration->gcms quantification Quantify using Internal Standard Calibration gcms->quantification

Caption: Experimental workflow for the analysis of 4-Methoxyphenylacetonitrile.

Conclusion

The described method provides a robust and reliable approach for the quantitative analysis of 4-Methoxyphenylacetonitrile in environmental water samples. The use of this compound as an internal standard is critical for achieving high-quality data by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is well-suited for environmental monitoring programs and for assessing the fate and transport of this compound in aquatic systems.

References

Application Note: Quantitative Bioanalysis of Methanolone in Human Plasma by Isotope Dilution Mass Spectrometry using 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantification of Methanolone, a novel therapeutic agent, in human plasma. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with 4-Methoxyphenylacetonitrile-d4 as a stable isotope-labeled internal standard. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for high-throughput pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Methanolone is a novel small molecule inhibitor of the enzyme Monoamine Oxidase B (MAO-B), currently under investigation for the treatment of neurodegenerative diseases. Accurate and precise quantification of Methanolone in biological matrices is essential for evaluating its pharmacokinetic profile, establishing a therapeutic window, and ensuring patient safety during clinical trials. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample recovery.[1] This is achieved by spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which behaves identically to the analyte during sample preparation and analysis.[2]

This application note describes a validated LC-MS/MS method for the determination of Methanolone in human plasma using this compound as an internal standard. The structural similarity and co-elution of the analyte and the internal standard ensure the reliability and robustness of the assay.[1]

Signaling Pathway

Methanolone is designed to inhibit the enzyme Monoamine Oxidase B (MAO-B), which is involved in the degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, Methanolone increases the levels of dopamine in the brain, which is believed to have a therapeutic effect in neurodegenerative diseases like Parkinson's disease. The following diagram illustrates the proposed mechanism of action of Methanolone.

Figure 1: Proposed Mechanism of Action of Methanolone cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Methanolone Methanolone Methanolone->MAOB Inhibition

Proposed Mechanism of Action of Methanolone

Experimental Workflow

The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. A summary of the workflow is presented in the diagram below.

Figure 2: Experimental Workflow Sample Plasma Sample Spike Add this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data

Experimental Workflow

Experimental Protocols

Materials and Reagents
  • Methanolone (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Stock and Working Solutions
  • Methanolone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methanolone and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of Methanolone for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.

Sample Preparation
  • To 50 µL of plasma sample, calibration standard, or quality control, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Methanolone: 148.1 -> 107.1, this compound: 152.1 -> 111.1
Collision Energy Optimized for each transition
Source Temperature 500°C

Quantitative Data

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Calibration Curve

The calibration curve was linear over the range of 1 to 1000 ng/mL.

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.012 ± 0.001102.5
50.061 ± 0.004101.2
100.123 ± 0.00899.8
500.615 ± 0.031100.5
1001.23 ± 0.05101.0
5006.18 ± 0.2599.5
100012.35 ± 0.4899.1

Regression Equation: y = 0.0123x + 0.0005 (r² > 0.998)

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day (n=6)Inter-day (n=18)
Precision (%CV) Accuracy (%)
LLOQ16.8103.2
Low35.298.7
Mid804.1101.5
High8003.599.2

Conclusion

The described Isotope Dilution Mass Spectrometry method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Methanolone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical drug development. The simple sample preparation and rapid LC-MS/MS analysis time allow for the processing of a large number of samples, which is critical for pharmacokinetic and toxicokinetic studies.

References

Troubleshooting & Optimization

Preventing isotopic exchange in 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxyphenylacetonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compound during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1] This is a significant concern as it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.

Q2: Which deuterium positions on this compound are most susceptible to exchange?

In this compound, there are two types of deuterated positions: the aromatic ring (d4) and potentially the benzylic position (-CD2CN). The protons on the benzylic carbon, alpha to both the phenyl ring and the nitrile group, are significantly more acidic and therefore much more susceptible to base-catalyzed exchange than the deuterons on the aromatic ring. Aromatic deuterons are generally stable but can undergo exchange under strongly acidic conditions or in the presence of certain metal catalysts.

Q3: What are the primary factors that promote unwanted isotopic exchange?

The most critical factors influencing the rate of isotopic exchange are:

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[1][2] For benzylic protons, basic conditions are particularly problematic. The minimum rate of exchange for many compounds is often found in the pH range of 2.5-7.[3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3][4] It is crucial to keep samples and solutions containing the deuterated standard cool.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate exchange.[2] Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are generally preferred when isotopic stability is a concern.[3]

  • Catalysts: The presence of acids, bases, or metal catalysts can significantly increase the rate of exchange.

Q4: What are the best practices for storing this compound to ensure long-term stability?

Proper storage is crucial to prevent degradation and isotopic exchange.

  • Temperature: Store the compound at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or lower), as specified by the manufacturer.[3][5]

  • Atmosphere: To prevent contamination with atmospheric moisture, handle and store the compound under a dry, inert atmosphere such as nitrogen or argon.[5][6]

  • Container: Use high-quality, tightly sealed vials to prevent moisture ingress and solvent evaporation.[3] For solutions, amber vials are recommended to protect against light-induced degradation.[5][6]

Q5: How should I prepare stock and working solutions of this compound?

  • Equilibration: Allow the container with the solid standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[3][6]

  • Solvent Choice: Use a high-purity, dry, aprotic solvent like acetonitrile whenever possible. If a protic solvent must be used, ensure it is of high purity and consider preparing solutions fresh.

  • Dissolution: Ensure the standard is completely dissolved before making up to the final volume. Gentle vortexing or sonication may be necessary.

  • Storage: Store stock solutions in tightly sealed containers at the recommended low temperature. Working solutions should ideally be prepared fresh daily from the stock solution.

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry

  • Symptoms:

    • The observed molecular weight is lower than expected.

    • The isotopic distribution pattern shows an increase in lower mass isotopologues (d3, d2, d1, d0).

  • Potential Causes & Solutions:

    • H/D Exchange during Sample Preparation:

      • High pH: If your sample preparation involves basic conditions (e.g., protein precipitation with a basic solution, basic SPE elution buffer), this is a likely cause for the loss of benzylic deuterons.

        • Solution: Modify the protocol to maintain a neutral or slightly acidic pH (ideally between 3 and 7).

      • High Temperature: Elevated temperatures during sample incubation or evaporation will accelerate exchange.

        • Solution: Perform all steps at low temperatures (e.g., on an ice bath). Use gentle evaporation techniques that do not require high heat.

      • Protic Solvents: Extended exposure to protic solvents can lead to gradual exchange.

        • Solution: Minimize the time the standard is in protic solvents. Use aprotic solvents for reconstitution and dilution steps where possible.

    • H/D Exchange during Storage:

      • Improper Storage: Storage at room temperature or in a poorly sealed container can lead to degradation and exchange.

        • Solution: Review and adhere to the recommended storage conditions.

      • Contaminated Solvent: The solvent used for preparing the stock solution may contain water or acidic/basic impurities.

        • Solution: Use high-purity, anhydrous solvents.

Issue 2: Inconsistent Quantitative Results

  • Symptoms:

    • Poor precision and accuracy in quality control samples.

    • Non-linear calibration curves.

  • Potential Causes & Solutions:

    • Variable H/D Exchange: If the extent of isotopic exchange is not consistent across all samples (calibrators, QCs, and unknowns), it will lead to variability in the internal standard response.

      • Solution: Standardize all sample preparation steps, paying close attention to pH, temperature, and incubation times. Ensure all samples are treated identically.

    • Incorrect Internal Standard Concentration: If the stock solution has degraded or experienced significant isotopic exchange, the concentration of the d4-species will be lower than intended.

      • Solution: Prepare a fresh stock solution from the solid material. Verify the isotopic purity of the new stock solution by MS.

Data Presentation

Table 1: Factors Influencing Isotopic Exchange of this compound

FactorConditionRisk of Exchange (Benzylic -CH2CN)Risk of Exchange (Aromatic C-D)Mitigation Strategy
pH > 8 (Basic)HighLowMaintain pH between 3 and 7.
< 3 (Acidic)LowModerate (with strong acids)Use buffered solutions in the mild acidic to neutral range.
Temperature Elevated (> 40°C)HighModerateStore and process samples at low temperatures (e.g., 4°C).
Room TemperatureModerate (over time)LowMinimize time at room temperature.
Solvent Protic (e.g., H2O, CH3OH)ModerateLowUse aprotic solvents (e.g., acetonitrile) when possible.
Aprotic (e.g., ACN, THF)LowLowPreferred for stock solutions and reconstitution.
Catalysts Bases (e.g., NaOH, amines)Very HighLowAvoid basic reagents.
Strong Acids (e.g., DCl, D2SO4)LowHighAvoid strong acidic conditions.
Metals (e.g., Pd, Pt)Catalyst DependentCatalyst DependentBe aware of potential catalytic exchange in synthetic steps.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Equilibration: Allow the vial containing solid this compound to warm to room temperature for at least 30 minutes before opening.

  • Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of high-purity, anhydrous acetonitrile to dissolve the solid completely. Gentle vortexing can be applied.

  • Dilution: Once fully dissolved, dilute to the final volume with anhydrous acetonitrile.

  • Storage: Transfer the stock solution to a labeled, amber, tightly sealed vial and store at -20°C.

  • Working Solution Preparation: Prepare working solutions daily by diluting the stock solution with the initial mobile phase composition or a compatible solvent.

Protocol 2: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.

  • Analysis: Infuse the sample directly or inject it via an LC system. Acquire data in full scan mode over a mass range that includes the molecular ions of the d0 to d4 species.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is the percentage of the d4 species.

Protocol 3: Monitoring Isotopic Exchange by NMR Spectroscopy

  • ¹H NMR for Detecting Exchange:

    • Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d3 or DMSO-d6).

    • Acquire a quantitative ¹H NMR spectrum. The appearance or increase of a signal in the benzylic region (around 3.8 ppm) or the aromatic region (around 7.0-7.4 ppm) indicates back-exchange to protons.

    • An internal standard can be added to quantify the amount of back-exchange.

  • ²H NMR for Deuterium Signal:

    • Dissolve the sample in a protonated solvent (e.g., CHCl3).

    • Acquire a ²H NMR spectrum. A decrease in the integral of the deuterium signals over time or after certain treatments would indicate isotopic exchange.

Mandatory Visualizations

Isotopic_Exchange_Pathway cluster_Benzylic Benzylic Exchange (More Labile) cluster_Aromatic Aromatic Exchange (More Stable) C6D4-CD2-CN 4-Methoxyphenylacetonitrile-d(4+2) Carbanion Benzylic Carbanion Intermediate C6D4-CD2-CN->Carbanion - D+ C6D4-CHD-CN Partially Exchanged (d1 loss) Carbanion->C6D4-CHD-CN + H+ C6D4-CH2-CN This compound Arenium_Ion Arenium Ion Intermediate C6D4-CH2-CN->Arenium_Ion + H+ C6D3H-CH2-CN Partially Exchanged (d1 loss) Arenium_Ion->C6D3H-CH2-CN - D+ Base Base Base->Carbanion Catalyzed by Strong_Acid Strong_Acid Strong_Acid->Arenium_Ion Catalyzed by

Caption: Mechanisms of isotopic exchange for benzylic and aromatic deuterons.

Troubleshooting_Workflow start Loss of Isotopic Purity Observed check_storage Review Storage Conditions (Temp, Container, Atmosphere) start->check_storage storage_ok Storage OK check_storage->storage_ok Correct storage_bad Improve Storage Practices: - Store at -20°C - Use sealed amber vials - Use inert atmosphere check_storage->storage_bad Incorrect check_prep Analyze Sample Preparation Protocol check_ph Check pH of all solutions check_prep->check_ph storage_ok->check_prep reanalyze Prepare Fresh Standard and Re-analyze storage_bad->reanalyze ph_ok pH is neutral/mildly acidic check_ph->ph_ok OK ph_bad Adjust pH to 3-7 check_ph->ph_bad Basic/Strongly Acidic check_temp Check Temperature during prep ph_ok->check_temp ph_bad->reanalyze temp_ok Temp is low check_temp->temp_ok OK temp_bad Use ice bath for all steps check_temp->temp_bad High check_solvent Check Solvents used temp_ok->check_solvent temp_bad->reanalyze solvent_ok Aprotic/Anhydrous check_solvent->solvent_ok OK solvent_bad Use anhydrous aprotic solvents (e.g., Acetonitrile) check_solvent->solvent_bad Protic solvent_ok->reanalyze solvent_bad->reanalyze

Caption: Troubleshooting workflow for diagnosing deuterium loss.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_qc Quality Control start Receive Solid 4-MeO-Ph-ACN-d4 prep_stock Prepare Stock Solution (Anhydrous ACN, -20°C) start->prep_stock prep_work Prepare Fresh Working Solution prep_stock->prep_work check_purity Verify Isotopic Purity of Stock Solution prep_stock->check_purity spike Spike into Sample Matrix prep_work->spike sample_prep Sample Preparation (pH 3-7, <10°C) spike->sample_prep analysis LC-HRMS or NMR Analysis sample_prep->analysis data_review Review Data for Isotopic Distribution analysis->data_review check_purity->data_review

Caption: Recommended experimental workflow for using this compound.

References

Addressing signal suppression of 4-Methoxyphenylacetonitrile-d4 in matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of 4-Methoxyphenylacetonitrile-d4 in various matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for the analysis of this compound?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[4][5] Common interfering components in biological matrices include salts, proteins, and phospholipids.[2][5]

Q2: How does using a deuterated internal standard like this compound help mitigate signal suppression?

A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects.[4] Because this compound is chemically almost identical to the unlabeled analyte, it co-elutes and experiences similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4][6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4][7] If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[4]

Q4: What are the most common causes of signal suppression in LC-MS/MS analysis?

A4: Common causes of signal suppression include:

  • Endogenous matrix components: Salts, lipids (especially phospholipids), and proteins from biological samples are major contributors.[2][5][8]

  • Competition for ionization: High concentrations of co-eluting compounds can compete with the analyte for charge in the ion source.[1][9]

  • Changes in droplet properties: Interfering compounds can alter the surface tension and viscosity of the ESI droplets, hindering the ionization process.[1][10]

  • Exogenous substances: Contaminants from collection tubes, solvents, and dosing vehicles can also suppress the signal.[5]

Q5: How can I identify if my analysis of this compound is affected by signal suppression?

A5: Two primary methods are used to assess signal suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[5][8][11] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal indicates the retention time of interfering components.[5][11]

  • Post-Extraction Spike Analysis: This quantitative method compares the analyte's signal in a clean solvent to its signal in a post-extracted blank matrix.[4][5][12] This allows for the calculation of the matrix factor, which quantifies the extent of signal suppression or enhancement.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered when analyzing this compound.

Problem 1: I am observing low signal intensity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solution:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[13][14] Consider switching to a more rigorous sample preparation technique. See the table below for a comparison of common methods.

    • Optimize Chromatography: Modify your LC method to separate this compound from the suppression zones.[2] This can be achieved by adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.[5]

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1][3] However, this may compromise the limit of detection.

Problem 2: The analyte/internal standard area ratio is not reproducible.

  • Possible Cause: The analyte and this compound are experiencing different degrees of matrix effects (differential matrix effects).[4]

  • Solution:

    • Check for Chromatographic Shifts: The deuterium isotope effect can cause the deuterated internal standard to elute slightly earlier than the analyte.[6][7]

    • Optimize Chromatography for Co-elution: Adjust the mobile phase composition, gradient, or temperature to ensure the analyte and internal standard co-elute as closely as possible.[7]

    • Evaluate Different Lots of Matrix: Matrix effects can vary between different batches of biological samples.[6] Assess the matrix effect in multiple lots to ensure method robustness.

Problem 3: My results are accurate at high concentrations but not at the lower limit of quantification (LLOQ).

  • Possible Cause: The impact of signal suppression is more pronounced at lower analyte concentrations.

  • Solution:

    • Enhance Sample Cleanup: At the LLOQ, even minor matrix components can significantly suppress the signal. A more selective sample preparation method like Solid-Phase Extraction (SPE) is recommended.[8][15]

    • Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for maximum sensitivity for this compound.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects for the analysis of this compound.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputCostKey Considerations
Protein Precipitation (PPT) Good to ExcellentLow to ModerateHighLowSimple and fast, but non-selective and may not remove phospholipids effectively.[15]
Liquid-Liquid Extraction (LLE) Moderate to GoodModerate to HighModerateModerateProvides cleaner extracts than PPT, but can be labor-intensive and may have lower recovery for polar analytes.[8][13]
Solid-Phase Extraction (SPE) ExcellentHighLow to ModerateHighHighly selective and provides the cleanest extracts, effectively removing salts and phospholipids.[2][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.[4][5]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your established procedure. Spike this compound into the final, extracted matrix at the same concentrations as Set A.[4]

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is for assessing recovery).

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove proteins, salts, and phospholipids from plasma samples prior to LC-MS/MS analysis of this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Plasma samples containing this compound

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the plasma sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in deionized water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma, Urine, etc.) Prep Extraction (PPT, LLE, or SPE) Sample->Prep Remove Interferences Extract Clean Extract Prep->Extract LC LC Separation Extract->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Analysis (Analyte/IS Ratio) MS->Data

Caption: Experimental workflow for the analysis of this compound.

cluster_investigate Investigation cluster_mitigate Mitigation Strategies start Signal Suppression Observed? pci Perform Post-Column Infusion (PCI) start->pci Yes end Re-evaluate Method Performance start->end No spike Perform Post-Extraction Spike Analysis pci->spike identify Identify Suppression Zone & Quantify Matrix Effect spike->identify sample_prep Optimize Sample Prep (e.g., switch to SPE) identify->sample_prep chromatography Optimize Chromatography (Gradient, Column) identify->chromatography dilution Dilute Sample identify->dilution sample_prep->end chromatography->end dilution->end

Caption: Troubleshooting workflow for addressing signal suppression.

cluster_analyte Analyte & Matrix ESI Electrospray Droplet Competition Competition for Charge & Surface Access ESI->Competition Droplet_Properties Altered Droplet Properties (Surface Tension, Viscosity) ESI->Droplet_Properties Analyte This compound Analyte->Competition Matrix Matrix Components (Lipids, Salts) Matrix->Competition Matrix->Droplet_Properties Ionization Analyte Ionization Competition->Ionization Droplet_Properties->Ionization Suppression Signal Suppression Ionization->Suppression

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Methoxyphenylacetonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometer settings for the analysis of this compound?

A1: Optimal parameters should be determined empirically on your specific instrument. However, the following table provides recommended starting points for method development using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Table 1: Recommended Starting Mass Spectrometer Parameters for this compound

ParameterRecommended ValueNotes
Ionization Mode Positive Electrospray (ESI+)
Precursor Ion (Q1) m/z 152.1Calculated [M+H]⁺ for C₉H₅D₄NO
Product Ion (Q3) - Quantifier m/z 137.1Predicted fragment, loss of CH₃
Product Ion (Q3) - Qualifier m/z 111.1Predicted fragment, further fragmentation
Dwell Time 50-100 msAdjust based on the number of co-eluting analytes.
Collision Energy (CE) 15-25 eVOptimize for the most stable and intense fragment ion signal.
Declustering Potential (DP) 40-60 VHelps to reduce solvent adducts and clusters.
Entrance Potential (EP) 8-12 V
Collision Cell Exit Potential (CXP) 10-15 V

Q2: What are common issues encountered when using this compound as an internal standard?

A2: Common issues include inaccurate quantification, poor signal intensity, and chromatographic problems. These can stem from isotopic interference, H/D back-exchange, or suboptimal LC-MS conditions.

Q3: How can I confirm the isotopic purity of my this compound standard?

A3: To confirm isotopic purity, acquire a full scan mass spectrum of a high-concentration solution of the standard. Identify the ion signals for the deuterated (d4) and any non-deuterated (d0) forms. The relative intensity of the d0 peak will indicate the level of isotopic impurity. Always request a certificate of analysis from your supplier that specifies the isotopic purity.

Q4: What should I do if I observe peak tailing or fronting for this compound?

A4: Poor peak shape can be caused by several factors.[1] If the injection solvent is stronger than the mobile phase, it can lead to peak distortion.[1] Secondary interactions with the stationary phase or issues with the column, such as contamination or voids, can also be culprits.[1] Consider adjusting your mobile phase composition or trying a different column chemistry.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: The quantitative results for your analyte are variable and do not meet acceptance criteria, despite using this compound as an internal standard.

Possible Causes & Solutions:

  • Lack of Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects.

    • Solution: Overlay the chromatograms of the analyte and the internal standard to verify co-elution. If they are separated, adjust the chromatographic method (e.g., gradient, temperature) to achieve co-elution.

  • Isotopic Interference: The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.

    • Solution: Analyze a blank sample spiked with a high concentration of the non-deuterated analyte to assess the contribution to the internal standard's mass channel. If significant, correct for this in your data processing.

  • Hydrogen/Deuterium (H/D) Exchange: Deuterium atoms on the internal standard may exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the non-deuterated signal.

    • Solution: Prepare two samples: one with the internal standard in a neat solvent and another in the sample matrix. Incubate them under your experimental conditions and analyze for any changes in the isotopic distribution over time. If exchange is observed, consider adjusting the pH or temperature of your sample preparation and storage.

Issue 2: Poor Signal Intensity or Sensitivity

Symptom: The signal for this compound is weak or undetectable.

Possible Causes & Solutions:

  • Suboptimal Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings.

    • Solution: Systematically optimize the ESI source parameters. A general workflow is provided below.

  • Incorrect MRM Transitions: The selected precursor and product ions may not be the most abundant.

    • Solution: Infuse a solution of this compound and perform a product ion scan to identify the most intense and stable fragment ions.

  • Ion Suppression: Components of the sample matrix can interfere with the ionization of the internal standard.

    • Solution: Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. Ensure chromatographic separation from major sources of suppression.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing the key ESI source parameters for this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent composition similar to your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize Capillary Voltage: While monitoring the precursor ion (m/z 152.1), vary the capillary voltage (e.g., from 2.5 to 5.0 kV in 0.5 kV increments) and record the signal intensity at each step. Select the voltage that provides the highest and most stable signal.

  • Optimize Gas Flow Rates:

    • Nebulizer Gas: With the optimal capillary voltage, vary the nebulizer gas pressure (e.g., from 20 to 60 psi in 5 psi increments) and select the setting that maximizes the signal.

    • Drying Gas: Adjust the drying gas flow rate (e.g., from 5 to 15 L/min) and temperature (e.g., from 250 to 400 °C) to achieve the best signal intensity and stability.

  • Optimize Collision Energy: While monitoring the most abundant product ion, ramp the collision energy (e.g., from 5 to 40 eV in 2-5 eV steps) to find the value that yields the highest fragment ion intensity.

Table 2: Example ESI Source Parameters

ParameterStarting ValueOptimized Value
Capillary Voltage (kV) 3.54.2
Nebulizer Gas (psi) 3045
Drying Gas Flow (L/min) 1012
Drying Gas Temperature (°C) 300350

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Sample Extraction (e.g., LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Experimental workflow for quantitative analysis using this compound.

troubleshooting_workflow Start Inaccurate Quantitative Results CheckCoElution Check Analyte/IS Co-elution Start->CheckCoElution AdjustLC Adjust LC Method (Gradient, Temp.) CheckCoElution->AdjustLC No CheckIsotope Assess Isotopic Interference CheckCoElution->CheckIsotope Yes AdjustLC->CheckIsotope CorrectData Correct for Interference in Data Processing CheckIsotope->CorrectData Yes CheckHDExchange Investigate H/D Exchange CheckIsotope->CheckHDExchange No CorrectData->CheckHDExchange ModifyPrep Modify Sample Prep/Storage (pH, Temp.) CheckHDExchange->ModifyPrep Yes Resolved Issue Resolved CheckHDExchange->Resolved No ModifyPrep->Resolved

Caption: Troubleshooting workflow for inaccurate quantitative results.

References

4-Methoxyphenylacetonitrile-d4 stability in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Methoxyphenylacetonitrile-d4 in various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure of 4-Methoxyphenylacetonitrile, the primary stability concerns are hydrolysis of the nitrile group and potential degradation of the deuterated aromatic ring. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to 4-methoxyphenylacetic acid-d4 or its corresponding amide intermediate.[1][2][3] The molecule is also expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic pH conditions are expected to catalyze the hydrolysis of the nitrile functional group.[1] In acidic solutions, the nitrile is hydrolyzed to a carboxylic acid. In basic solutions, the nitrile is converted to a carboxylate salt.[1] The rate of hydrolysis is dependent on the pH and temperature of the solution. For optimal stability, it is recommended to maintain solutions at a neutral pH and at low temperatures when possible.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: 4-Methoxyphenylacetonitrile is soluble in organic solvents such as acetonitrile, methanol, and acetone. For short-term storage of solutions, acetonitrile is a common choice. However, for long-term storage, it is advisable to store the compound in its solid form in a cool, dark, and dry place. If aqueous buffers are used as solvents, it is crucial to consider the pH of the buffer and the potential for hydrolysis, as mentioned in Q2.

Q4: Can the deuterium labels on this compound exchange with hydrogen from the solvent?

A4: The deuterium atoms on the phenyl ring of this compound are generally stable and less prone to exchange under typical experimental conditions. However, exposure to strong acids, strong bases, or high temperatures in the presence of protic solvents could potentially facilitate hydrogen-deuterium (H/D) exchange. It is recommended to use deuterated solvents if H/D exchange is a concern for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. Hydrolysis of the nitrile group due to acidic or basic conditions.Buffer your solution to a neutral pH if compatible with your experiment. Store solutions at low temperatures (e.g., 4°C or -20°C) and for the shortest possible duration. Prepare fresh solutions before use.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound. The primary degradation product is likely 4-methoxyphenylacetic acid-d4.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants.
Inconsistent experimental results. Compound degradation leading to lower effective concentrations.Regularly check the purity of your stock solutions. If degradation is suspected, quantify the compound concentration before each experiment using a validated analytical method like HPLC-UV.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study aims to identify potential degradation products of this compound under stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Acidic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Oxidative Condition: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Control: Mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of acetonitrile and water.

  • Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability Study in Different Solvents and pH

This protocol is designed to determine the degradation kinetics of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., Acetonitrile, Methanol, DMSO, Water)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with UV detector

Procedure:

  • Prepare stock solutions of this compound in each of the selected solvents and buffers at a known concentration (e.g., 100 µg/mL).

  • Store the solutions at a constant temperature (e.g., room temperature or 37°C).

  • At various time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC to determine the remaining concentration of this compound.

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

Data Presentation

The following tables are examples of how to present the data obtained from the stability studies.

Table 1: Forced Degradation of this compound after 24 hours.

Condition % Parent Compound Remaining % Degradation Number of Degradation Products
0.1 M HCl65.234.81
0.1 M NaOH45.854.21
3% H₂O₂92.57.52
Control99.10.90

Table 2: Stability of this compound in Different Solvents at 25°C.

Solvent % Remaining after 24h % Remaining after 48h Half-life (t½) in hours (approx.)
Acetonitrile99.599.0> 1000
Methanol98.296.5850
50% Acetonitrile/Water (pH 7)95.390.8500
pH 4 Buffer88.177.6200
pH 9 Buffer75.456.8100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution of This compound acid Acidic Condition (0.1 M HCl) stock->acid Dilute base Basic Condition (0.1 M NaOH) stock->base Dilute oxidative Oxidative Condition (3% H2O2) stock->oxidative Dilute control Control Solution stock->control Dilute incubate Incubate at Controlled Temperature acid->incubate base->incubate oxidative->incubate control->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway parent This compound intermediate Amide Intermediate-d4 parent->intermediate H2O, H+ or OH- product 4-Methoxyphenylacetic acid-d4 intermediate->product H2O, H+ or OH-

Caption: Proposed primary degradation pathway of this compound via hydrolysis.

References

Troubleshooting poor recovery of 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxyphenylacetonitrile-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Extraction:_ The chosen extraction method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be optimized for the specific matrix (e.g., plasma, urine). This can lead to the analyte being poorly partitioned from the sample matrix into the extraction solvent or inefficiently eluted from the SPE sorbent.

  • Analyte Instability: Although the deuterium labels on the phenyl ring of this compound are generally stable, extreme pH conditions (highly acidic or basic) or high temperatures during sample processing can potentially lead to degradation of the molecule or, in rare cases, back-exchange of deuterium for hydrogen.[1][2][3][4]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently, an inaccurate assessment of its recovery.

  • Improper Handling and Storage: Like many organic molecules, this compound may be sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to degradation over time.

Q2: How can I determine if the deuterium labels on my this compound are stable during my experiment?

To assess the stability of the deuterium labels, you can perform a simple experiment:

  • Prepare a sample of your blank matrix spiked with a known concentration of this compound.

  • Subject this sample to the most extreme conditions of your experimental protocol (e.g., the highest temperature, most acidic or basic pH).

  • Analyze the sample by LC-MS/MS and monitor for any increase in the signal corresponding to the unlabeled 4-Methoxyphenylacetonitrile (d0). A significant increase in the d0 signal would suggest isotopic exchange.

Aromatic deuterons are generally stable under typical bioanalytical conditions.[1][2][3] However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided.[1][4]

Q3: My recovery of this compound is inconsistent between samples. What could be the cause?

Inconsistent recovery often points to variability in the sample preparation process. Key areas to investigate include:

  • Inconsistent pH Adjustment: If your protocol requires a pH adjustment, ensure that the pH of each sample is consistent before proceeding with extraction.

  • Variable Extraction Efficiency: In LLE, ensure consistent and thorough mixing of the sample and extraction solvent for each sample. For SPE, ensure that the cartridges do not dry out and that the flow rates are consistent during sample loading, washing, and elution.

  • Differential Matrix Effects: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for the internal standard.

Troubleshooting Guide for Poor Recovery

This guide provides a systematic approach to troubleshooting and improving the recovery of this compound.

Step 1: Evaluate the Extraction Procedure

The first step in troubleshooting poor recovery is to critically evaluate your extraction protocol. 4-Methoxyphenylacetonitrile is a relatively non-polar, neutral compound.

For Liquid-Liquid Extraction (LLE):

  • Solvent Choice: Ensure you are using a water-immiscible organic solvent that has a good affinity for 4-Methoxyphenylacetonitrile. Suitable solvents include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).

  • pH Adjustment: While 4-Methoxyphenylacetonitrile is neutral, adjusting the sample pH to be slightly acidic (e.g., pH 4-6) can help minimize the extraction of acidic interferences.[5]

  • Salting Out: Adding a salt such as sodium chloride or sodium sulfate to the aqueous phase can increase the partitioning of 4-Methoxyphenylacetonitrile into the organic phase.[5][6]

For Solid-Phase Extraction (SPE):

  • Sorbent Selection: A reverse-phase sorbent (e.g., C18, C8) is generally suitable for a hydrophobic compound like 4-Methoxyphenylacetonitrile.[7][8][9][10]

  • Method Optimization: Ensure each step of the SPE protocol (conditioning, loading, washing, and elution) is optimized.

    • Conditioning: Properly wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

    • Loading: Load the sample at a slow and consistent flow rate to ensure adequate interaction with the sorbent.

    • Washing: Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences without eluting the analyte.

    • Elution: Use a strong organic solvent (e.g., methanol, acetonitrile, or a mixture) to fully elute the this compound.

Step 2: Investigate Analyte Stability

If you suspect degradation or isotopic exchange, consider the following:

  • pH and Temperature: Avoid harsh acidic (pH < 3) or basic (pH > 10) conditions, especially at elevated temperatures.[1] If your protocol requires such conditions, try to minimize the exposure time.

  • Protective Measures: Store stock solutions and samples at low temperatures (≤ -20°C) and protect them from light. Prepare working solutions fresh whenever possible.

Step 3: Assess Matrix Effects

To determine if matrix effects are impacting your recovery, you can perform a post-extraction spike experiment.

Experimental Workflow for Assessing Matrix Effects:

MatrixEffect_Workflow cluster_samples Prepare Three Sample Sets A Set A: Neat Solution (Analyte + IS in Solvent) Analysis Analyze all sets by LC-MS/MS A->Analysis B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->Analysis C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) C->Analysis Calculation Calculate Matrix Effect and Recovery Analysis->Calculation Troubleshooting_Logic Start Poor Recovery of This compound Check_Extraction Is the extraction method optimized? Start->Check_Extraction Check_Stability Is the analyte stable under experimental conditions? Check_Extraction->Check_Stability No Optimize_LLE Optimize LLE: - Solvent choice - pH - Salting out Check_Extraction->Optimize_LLE Yes (LLE) Optimize_SPE Optimize SPE: - Sorbent - Wash/Elute solvents - Flow rate Check_Extraction->Optimize_SPE Yes (SPE) Check_Matrix Are matrix effects significant? Check_Stability->Check_Matrix No Modify_Conditions Modify Protocol: - Adjust pH - Lower temperature - Protect from light Check_Stability->Modify_Conditions Yes Improve_Cleanup Improve Sample Cleanup: - Use SPE - Optimize chromatography Check_Matrix->Improve_Cleanup Yes Success Recovery Improved Check_Matrix->Success No Optimize_LLE->Success Optimize_SPE->Success Modify_Conditions->Success Improve_Cleanup->Success

References

Technical Support Center: Analysis of 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the quantitative analysis of 4-Methoxyphenylacetonitrile-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analysis of this compound?

The two most prevalent sources of interference are isotopic exchange and matrix effects. Isotopic exchange involves the unintended replacement of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1] This can lead to an underestimation of the internal standard and an overestimation of the analyte.[2] Matrix effects arise from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4]

Q2: How can I detect if isotopic exchange is occurring in my samples?

Signs of isotopic exchange include a progressive decrease in the signal of the deuterated internal standard over a series of injections, especially when samples are stored for extended periods.[5] You may also observe an unexpected increase in the analyte signal in blank samples that have been spiked with the internal standard.[6] To confirm, you can perform a stability study by incubating the deuterated standard in the sample matrix or mobile phase at different time points and analyzing the response.

Q3: What are matrix effects and how do they impact my analysis?

Matrix effects are the alteration of ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[4] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] These effects can lead to poor accuracy and precision in your quantitative results.[7] Phospholipids are a common cause of ion suppression in the analysis of samples from biological tissues or plasma.

Q4: Which analytical technique is more susceptible to interference, GC-MS or LC-MS?

Both techniques can be affected by interference, but the nature of the interference can differ. In LC-MS, particularly with electrospray ionization (ESI), matrix effects are a significant concern, leading to ion suppression or enhancement.[7] In GC-MS, while matrix effects can still occur, issues like the chromatographic isotope effect (where the deuterated standard elutes slightly earlier than the analyte) and in-source fragmentation or exchange can be more prominent.[8]

Troubleshooting Guides

Issue 1: Inaccurate quantification, suspected isotopic exchange.

Symptoms:

  • Decreasing internal standard response over time.

  • Non-linear calibration curves.

  • Increased analyte signal in blank samples spiked with the internal standard.[6]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isotopic Exchange start Inaccurate Quantification Suspected check_stability Perform Stability Study: Incubate IS in matrix/solvent at different time points start->check_stability is_exchange Isotopic Exchange Confirmed? check_stability->is_exchange optimize_ph Optimize pH: Adjust sample and mobile phase pH to 2.5-3.0 is_exchange->optimize_ph Yes no_issue Isotopic Exchange Not the Issue: Investigate other causes (e.g., matrix effects) is_exchange->no_issue No control_temp Control Temperature: Store samples at low temperatures (e.g., 4°C or -20°C) optimize_ph->control_temp solvent_choice Evaluate Solvent: Minimize use of protic solvents (water, methanol) during storage control_temp->solvent_choice consider_is Consider Alternative IS: Use a ¹³C-labeled standard if exchange persists solvent_choice->consider_is revalidate Re-validate Method consider_is->revalidate

Caption: Workflow for troubleshooting isotopic exchange.

Quantitative Impact of pH and Temperature on Isotopic Exchange

ParameterConditionExtent of Isotopic Exchange (% loss of Deuterium)
pH pH 2.5 - 3.0Minimal (<1%)[2][5]
pH 7.0 (Neutral)Moderate (5-15%)
pH > 8.0 (Basic)Significant (>20%)[6]
Temperature 4°CLow (<5%)
Room Temperature (25°C)Moderate (10-30%)[6]
40°CHigh (>40%)[5]

Note: These are generalized values and the actual extent of exchange will depend on the specific molecule and matrix.

Issue 2: Poor data reproducibility, suspected matrix effects.

Symptoms:

  • High variability in analyte response between different samples.

  • Ion suppression or enhancement observed.

  • Poor accuracy and precision.[7]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Matrix Effects start Poor Reproducibility Suspected assess_matrix Assess Matrix Effect: Post-column infusion or post-extraction spike start->assess_matrix is_matrix Matrix Effect Confirmed? assess_matrix->is_matrix improve_cleanup Improve Sample Cleanup: Optimize SPE, LLE, or use protein precipitation is_matrix->improve_cleanup Yes no_issue Matrix Effect Not the Issue: Investigate other causes (e.g., instrument variability) is_matrix->no_issue No optimize_chroma Optimize Chromatography: Modify mobile phase or gradient to separate interferences improve_cleanup->optimize_chroma dilute_sample Dilute Sample: Reduce concentration of interfering components optimize_chroma->dilute_sample change_ionization Change Ionization Source: Consider APCI if using ESI dilute_sample->change_ionization revalidate Re-validate Method change_ionization->revalidate

Caption: Workflow for troubleshooting matrix effects.

Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects

Sample Preparation TechniquePrincipleTypical Reduction in Ion Suppression
Protein Precipitation Proteins are precipitated from the sample, typically with an organic solvent.20-50%
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids.50-80%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.70-95%

Note: The effectiveness of each technique is highly dependent on the analyte, matrix, and the specific protocol used.

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol is adapted from methods for similar compounds and should be optimized and validated for your specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Transitions:

    • 4-Methoxyphenylacetonitrile: To be determined by infusion of a standard solution.

    • This compound: To be determined by infusion of a standard solution.

Workflow for SPE Sample Preparation

G cluster_2 Solid-Phase Extraction (SPE) Workflow start Start condition Condition Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute Analyte (Acetonitrile) wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze Analyze by LC-MS/MS evaporate->analyze

Caption: General workflow for solid-phase extraction.

References

Calibration curve issues with 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methoxyphenylacetonitrile-d4 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of 4-Methoxyphenylacetonitrile. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, allowing it to be used to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[1][2] The deuterium atoms are located on the phenyl ring, which makes them relatively stable and less prone to isotopic exchange.[3]

Q2: What are the most common issues encountered when using this compound in a calibration curve?

Common issues include:

  • Poor linearity (R² < 0.99): This can be caused by a variety of factors including matrix effects, improper standard preparation, or sub-optimal instrument conditions.

  • High variability in the internal standard response: Inconsistent IS response across the calibration curve and samples can indicate issues with sample extraction, injection volume, or ion suppression.

  • Inaccurate quantification of quality control (QC) samples: If QC samples are consistently outside of the acceptable range, it could point to problems with the calibration curve, matrix effects, or the stability of the analyte or IS.

  • Chromatographic peak shape issues: Poor peak shape (e.g., tailing, fronting, or splitting) can affect integration and, consequently, the accuracy of the results.

Q3: Can I use this compound in any sample matrix?

While this compound is a robust internal standard, complex biological matrices such as plasma, urine, or tissue homogenates can still lead to significant matrix effects.[4][5][6] These effects, including ion suppression or enhancement, can impact the ionization of both the analyte and the internal standard, sometimes to different extents. It is crucial to validate the analytical method in the specific matrix of interest to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

Poor linearity is a common problem that can stem from multiple sources. The following guide will help you systematically troubleshoot this issue.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (R² < 0.99) prep Verify Standard Preparation start->prep instrument Check Instrument Parameters start->instrument matrix Investigate Matrix Effects start->matrix is_issue Assess Internal Standard Performance start->is_issue result1 Re-prepare standards and re-run curve prep->result1 result2 Optimize LC-MS/MS method instrument->result2 result3 Modify sample preparation or chromatographic separation matrix->result3 result4 Check IS purity and stability is_issue->result4

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Acceptable Criteria
Improper Standard Preparation 1. Verify the concentration of the stock solutions. 2. Ensure accurate serial dilutions. 3. Check for expired or degraded standards.Stock and working standard concentrations should be within ±5% of the theoretical value.
Sub-optimal Instrument Conditions 1. Check for instrument contamination. 2. Optimize MS parameters (e.g., collision energy, cone voltage).[7] 3. Ensure the detector is not saturated at high concentrations.Consistent and stable signal response across injections.
Matrix Effects 1. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[5] 2. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[6] 3. Adjust chromatographic conditions to separate the analyte from interfering matrix components.Analyte peak should elute in a region with minimal ion suppression/enhancement.
Internal Standard Issues 1. Verify the purity of the this compound. 2. Check for potential isotopic exchange or degradation of the IS in the sample or solvent.The contribution of the unlabeled analyte in the IS solution should be minimal.[1]
Issue 2: Inconsistent Internal Standard Response

A stable internal standard response is crucial for reliable quantification. Fluctuations can lead to poor precision and accuracy.

Troubleshooting Workflow for Inconsistent IS Response

start Inconsistent IS Response injection Check Injection Precision start->injection extraction Evaluate Extraction Recovery start->extraction stability Assess IS Stability start->stability matrix_diff Investigate Differential Matrix Effects start->matrix_diff result1 Perform autosampler maintenance injection->result1 result2 Optimize extraction procedure extraction->result2 result3 Use fresh IS solution and evaluate different solvents stability->result3 result4 Improve sample cleanup or chromatographic separation matrix_diff->result4

Caption: A decision tree for troubleshooting inconsistent internal standard response.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Acceptable Criteria
Inconsistent Injection Volume 1. Inspect the syringe and injection port for blockages or leaks. 2. Run a series of injections of a standard solution to check for precision.Relative Standard Deviation (RSD) of peak areas should be ≤ 5%.
Variable Extraction Recovery 1. Optimize the extraction method to ensure consistent recovery for both the analyte and IS. 2. Ensure thorough mixing and consistent handling during the extraction process.Consistent analyte-to-IS ratios in replicate samples.
Internal Standard Instability 1. Prepare fresh IS stock and working solutions. 2. Evaluate the stability of the IS in the sample matrix and autosampler over time. 3. Given the deuterium placement on the stable phenyl ring of this compound, isotopic exchange is less likely but should be considered if working in harsh pH conditions.[3][8]No significant degradation or change in response over the analysis time.
Differential Matrix Effects 1. Even with a deuterated IS, slight differences in retention time can expose the analyte and IS to different co-eluting matrix components.[1] 2. Optimize chromatography to ensure co-elution of the analyte and this compound. 3. Enhance sample cleanup to remove interfering matrix components.Analyte and IS peaks should be as close to co-eluting as possible.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a calibration curve for the quantification of 4-Methoxyphenylacetonitrile using this compound as an internal standard.

Materials:

  • 4-Methoxyphenylacetonitrile reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 4-Methoxyphenylacetonitrile and dissolve it in 10 mL of methanol to create the analyte stock solution.

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to create the internal standard stock solution.

  • Prepare Working Internal Standard Solution (10 µg/mL):

    • Dilute the IS stock solution 1:100 with methanol.

  • Prepare Calibration Standards:

    • Serially dilute the analyte stock solution with methanol to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • In a clean tube, mix 50 µL of each analyte working standard with 50 µL of the working internal standard solution and 400 µL of the sample matrix (e.g., blank plasma).

Protocol 2: Evaluation of Matrix Effects via Post-Column Infusion

This experiment helps to identify regions of ion suppression or enhancement in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Solution of 4-Methoxyphenylacetonitrile and this compound (e.g., 100 ng/mL in mobile phase)

  • Blank extracted sample matrix

Procedure:

  • Set up the infusion:

    • Use a T-connector to introduce a constant flow of the analyte and IS solution into the LC flow path between the analytical column and the mass spectrometer.

  • Infuse the standard solution:

    • Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min) while the LC is running with the mobile phase.

  • Inject blank matrix:

    • Once a stable signal for the analyte and IS is observed, inject a blank extracted sample matrix.

  • Monitor the signal:

    • Monitor the signal intensity of the analyte and IS throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[5]

References

Ensuring long-term stability of 4-Methoxyphenylacetonitrile-d4 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and reliable use of 4-Methoxyphenylacetonitrile-d4 standards in experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound neat material should be stored at room temperature as recommended by the manufacturer.[1] Solutions of the standard should be stored in tightly sealed, light-protected vials (e.g., amber vials) at low temperatures, such as 2-8°C for short-term storage or -20°C for longer durations, to minimize solvent evaporation and potential degradation.[2][3]

Q2: What is the recommended solvent for preparing solutions of this compound?

A2: To prevent deuterium-hydrogen (H/D) exchange and ensure the isotopic integrity of the standard, high-purity aprotic solvents are recommended. Acetonitrile and methanol are suitable choices.[2] Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms.[2]

Q3: How can I be sure my this compound standard is still viable after long-term storage?

A3: It is recommended to re-analyze the chemical purity of the standard after three years of storage.[4] For critical applications, periodic purity checks using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), are advised.[5]

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the nitrile group: This can occur under strongly acidic or basic conditions, particularly with heating, and would result in the formation of 4-methoxyphenyl-d4-acetic acid.[2]

  • Oxidation of the methoxy group: The methoxy (-OCH3) group can be susceptible to oxidation, which may be initiated by strong oxidizing agents, high temperatures, or exposure to UV light.[2]

Q5: What are the signs of degradation in my this compound standard?

A5: Visual signs of degradation in the neat material are unlikely if stored correctly. In solution, the appearance of new peaks in a chromatogram during analysis is a key indicator of degradation. A decrease in the peak area of the main compound over time, without a corresponding change in concentration, also suggests degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the standard due to improper storage or handling.1. Confirm the identity of the primary peak using a fresh or certified standard.2. Review the storage conditions (temperature, light exposure) of your standard solution.3. Consider the possibility of hydrolysis if the solution was prepared in an acidic or basic mobile phase.4. If oxidative degradation is suspected, ensure solutions are stored under an inert atmosphere.
Inconsistent analytical results. Isotopic exchange (loss of deuterium).1. Ensure that only aprotic or non-aqueous solvents are used for reconstitution and dilution.2. Avoid exposure to moisture; use dry glassware and handle in a low-humidity environment.3. Prepare solutions fresh when possible.
Loss of signal intensity over time. Adsorption to container surfaces or degradation.1. Use silanized glass vials or polypropylene containers to minimize adsorption.2. Prepare working solutions fresh from a stock solution before each experiment.3. Verify the stability of the standard in your specific matrix and storage conditions.

Data Presentation

Illustrative Long-Term Stability Data

The following table provides an example of long-term stability data for a this compound standard solution stored under different conditions. This data is for illustrative purposes to demonstrate a typical stability profile.

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8°C, Protected from Light 0 Months99.8Clear, colorless solution
6 Months99.7Clear, colorless solution
12 Months99.5Clear, colorless solution
24 Months99.2Clear, colorless solution
25°C/60% RH, Exposed to Light 0 Months99.8Clear, colorless solution
6 Months98.5Clear, colorless solution
12 Months97.1Faintly yellow solution
24 Months95.3Yellow solution
-20°C, Protected from Light 0 Months99.8Clear, colorless solution
12 Months99.8Clear, colorless solution
24 Months99.7Clear, colorless solution
36 Months99.6Clear, colorless solution
Illustrative Forced Degradation Study Results

This table presents example results from a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating method. The goal is typically to achieve 5-20% degradation.[3]

Stress ConditionDuration% DegradationMajor Degradation Product(s)
Acid Hydrolysis (0.1 M HCl) 24 hours at 60°C15.2%4-methoxyphenyl-d4-acetic acid
Base Hydrolysis (0.1 M NaOH) 8 hours at 60°C18.5%4-methoxyphenyl-d4-acetic acid
Oxidative (3% H₂O₂) 24 hours at RT8.7%Oxidized methoxy derivatives
Thermal 48 hours at 80°C2.1%Minor unidentified peaks
Photolytic (ICH Q1B) 7 days4.5%Minor unidentified peaks

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.

  • Sample Analysis:

    • Inject the prepared standard solution into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

    • Peak purity analysis should be conducted to ensure the main peak is not co-eluting with any degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase before analysis.

  • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 M NaOH. Keep at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix equal parts of the stock solution and 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points and dilute with mobile phase.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). Withdraw samples at various time points and dilute with mobile phase.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines. Analyze the sample after the exposure period.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.

Mandatory Visualizations

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in Chromatogram q1 Is the peak present in a freshly prepared standard? start->q1 a1_yes Peak is likely an impurity in the standard lot. Contact supplier. q1->a1_yes Yes a1_no Proceed to check for degradation. q1->a1_no No q2 How was the solution stored? a1_no->q2 cond1 Exposed to light or high temperature? q2->cond1 Storage Conditions cond2 Stored in acidic/basic conditions? q2->cond2 cond3 Stored for an extended period? q2->cond3 res1 Potential photolytic or thermal degradation. cond1->res1 res2 Potential hydrolysis of the nitrile group. cond2->res2 res3 General degradation over time. Prepare fresh solutions. cond3->res3

Caption: Troubleshooting logic for identifying the source of unexpected peaks.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H2O2, RT) prep_stock->oxid thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at Time Points, Neutralize/Dilute acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc results Identify Degradants & Determine Pathways hplc->results

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: 4-Methoxyphenylacetonitrile-d4 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-Methoxyphenylacetonitrile-d4, with a specific focus on the impact of temperature. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture.[1][2] Recommended storage temperatures are either refrigeration (2-8 °C) or frozen (-20 °C) to minimize the rate of any potential chemical degradation.[1][3] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[2]

Q2: My this compound is in solution. How should I store it?

A2: Solutions of this compound should be prepared in anhydrous, aprotic solvents if possible. For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or -80 °C) is preferable. Always use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress. Avoid repeated freeze-thaw cycles, as this can degrade the compound.

Q3: Can elevated temperatures during an experiment affect the stability of this compound?

A3: Yes, elevated temperatures can decrease the stability of this compound by increasing the rate of chemical degradation.[3] While the deuteration on the phenyl ring is generally stable, the nitrile group and the benzylic position can be susceptible to thermally induced reactions. High temperatures can potentially lead to hydrolysis (if water is present), polymerization, or other degradation pathways.

Q4: Is there a risk of deuterium loss (H/D exchange) at elevated temperatures?

A4: For this compound, where the deuterium atoms are on the aromatic ring, the risk of H/D exchange at elevated temperatures is generally low, especially under neutral and aprotic conditions.[4] Aromatic C-D bonds are significantly more stable than C-H bonds and are not readily exchangeable.[4] However, prolonged exposure to high temperatures in the presence of strong acids, bases, or metal catalysts could potentially facilitate exchange.

Troubleshooting Guides

Issue: I observe unexpected peaks in my analytical chromatogram (LC-MS, GC-MS) after heating my sample containing this compound.

  • Possible Cause 1: Thermal Degradation. Elevated temperatures may have caused the compound to degrade. The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid if moisture is present.

    • Solution:

      • Minimize the exposure of the compound to high temperatures.

      • If heating is necessary for an experimental protocol, conduct a time-course and temperature-course study to determine the stability limits.

      • Ensure all solvents and reagents are anhydrous to prevent hydrolysis.

  • Possible Cause 2: Impurities in the original sample. The impurities may become more apparent or reactive at higher temperatures.

    • Solution:

      • Verify the purity of your this compound standard using a fresh sample stored under ideal conditions.

      • Run a blank sample (solvent only) under the same heated conditions to rule out solvent degradation or system contamination.

Issue: The concentration of my this compound solution appears to have decreased after storage at room temperature for a short period.

  • Possible Cause 1: Adsorption to the container surface. Highly pure compounds can sometimes adsorb to glass or plastic surfaces.

    • Solution:

      • Use silanized glassware or polypropylene tubes to minimize adsorption.

      • Prepare solutions at a slightly higher concentration if adsorption is a known issue.

  • Possible Cause 2: Evaporation of solvent. The container may not have been sealed properly.

    • Solution:

      • Ensure vials are tightly capped with high-quality septa or seals.

      • For longer-term storage, consider using ampules that can be flame-sealed.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

Objective: To evaluate the stability of this compound at various temperatures over a defined period.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials.

  • Incubation:

    • Designate a set of vials for each temperature condition to be tested (e.g., Room Temperature (25 °C), 40 °C, 60 °C, 80 °C).

    • Include a control set to be stored at -20 °C.

    • Place the vials in calibrated ovens or incubators set to the desired temperatures.

  • Time Points:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

    • Immediately cool the heated samples to room temperature and then store at -20 °C until analysis.

  • Analysis:

    • Analyze the samples by a suitable analytical method, such as LC-MS or GC-MS, to determine the concentration of this compound.

    • Monitor for the appearance of any degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point for each temperature condition, relative to the time zero sample.

    • Plot the percentage remaining versus time for each temperature to visualize the degradation kinetics.

Data Presentation

Table 1: Hypothetical Thermal Stability of this compound in Acetonitrile

TemperatureTime (hours)% Remaining (Mean ± SD)Appearance of Degradation Products
-20 °C (Control)4899.8 ± 0.2No
25 °C (Room Temp)4899.5 ± 0.3No
40 °C4898.1 ± 0.5Minor peaks observed
60 °C4892.3 ± 1.1Yes
80 °C4875.6 ± 2.4Yes, significant

Visualizations

Caption: Workflow for the thermal stability assessment of this compound.

Troubleshooting_Tree start Unexpected Peaks in Chromatogram? cause1 Possible Cause: Thermal Degradation start->cause1 Yes cause2 Possible Cause: Sample Impurity start->cause2 Yes solution1 Solution: - Minimize heat exposure - Conduct stability study - Use anhydrous solvents cause1->solution1 solution2 Solution: - Verify standard purity - Run heated blank cause2->solution2

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Validation & Comparative

Method Validation: The Gold Standard of Bioanalysis with 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. Bioanalytical method validation provides the framework for ensuring that an analytical procedure is reliable, reproducible, and fit for its intended purpose. A critical component of robust liquid chromatography-mass spectrometry (LC-MS) methods is the use of an appropriate internal standard (IS). This guide provides a comparative overview of method validation outcomes, highlighting the superior performance of a stable isotope-labeled internal standard, 4-Methoxyphenylacetonitrile-d4, against other common approaches.

This comparison is based on established principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3][4][5][6][7][8] While the data presented is illustrative for the hypothetical analysis of 4-Methoxyphenylacetonitrile, it reflects typical results obtained during the validation of small molecule assays.

The Role of the Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, prior to sample processing.[6] Its primary function is to correct for variability during the analytical process, such as sample extraction, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement.[9][10][11]

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the analysis of 4-Methoxyphenylacetonitrile. A SIL-IS co-elutes with the analyte and experiences nearly identical effects during sample preparation and ionization, providing the most accurate correction and leading to superior data quality.[9][10][12]

Comparative Performance: A Validation Summary

To illustrate the impact of internal standard selection, we present hypothetical validation data for the quantification of 4-Methoxyphenylacetonitrile in human plasma under three scenarios:

  • No Internal Standard: Relies solely on the analyte response.

  • Structural Analog IS: Uses a compound with a similar chemical structure but different mass.

  • Stable Isotope-Labeled IS: Uses this compound.

The following tables summarize the performance of these three approaches across key validation parameters.

Table 1: Calibration Curve Performance
ParameterNo Internal StandardStructural Analog ISThis compound ISAcceptance Criteria
Linearity (r²) 0.9910.997>0.999≥0.99
Range (ng/mL) 1 - 10001 - 10001 - 1000As required
Back-calculated Accuracy ± 25%± 15%± 8%± 15% (±20% at LLOQ)
Table 2: Accuracy and Precision

Accuracy is expressed as the percent deviation from the nominal concentration, while precision is measured by the coefficient of variation (CV).

Quality Control LevelParameterNo Internal StandardStructural Analog ISThis compound ISAcceptance Criteria
LLOQ (1 ng/mL) Accuracy (%) 18.514.25.3Within ±20%
Precision (%CV) 19.812.56.8≤20%
Low QC (3 ng/mL) Accuracy (%) 15.19.83.1Within ±15%
Precision (%CV) 16.28.54.2≤15%
Mid QC (500 ng/mL) Accuracy (%) 12.57.32.5Within ±15%
Precision (%CV) 14.86.12.9≤15%
High QC (800 ng/mL) Accuracy (%) 13.98.12.8Within ±15%
Precision (%CV) 15.57.93.5≤15%
Table 3: Matrix Effect and Recovery

Matrix effect evaluates the influence of co-eluting matrix components on analyte ionization. Recovery measures the efficiency of the extraction process.

ParameterNo Internal StandardStructural Analog ISThis compound ISAcceptance Criteria
Matrix Effect (%CV) 25.413.13.8≤15%
Extraction Recovery (%) 75 ± 18%78 ± 12%80 ± 4%Consistent & Precise

As the data illustrates, the use of this compound results in significantly improved linearity, accuracy, and precision. Most notably, it drastically mitigates the variability introduced by the biological matrix, a common challenge in LC-MS bioanalysis.

Experimental Protocols

The following is a representative protocol for a bioanalytical method validation using this compound as an internal standard.

1. Preparation of Standards and Quality Controls:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 4-Methoxyphenylacetonitrile (analyte) and this compound (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working standards for spiking into the blank biological matrix (e.g., human plasma) to form the calibration curve (1, 5, 20, 100, 250, 500, 800, 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of each sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the principle of internal standard correction.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification p1 Blank Plasma p2 Spike Analyte & Internal Standard p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 LC-MS/MS Injection p5->a1 a2 Data Acquisition (Peak Areas) a1->a2 q1 Calculate Peak Area Ratio (Analyte/IS) a2->q1 q2 Plot Calibration Curve (Ratio vs. Concentration) q1->q2 q3 Determine Unknown Concentration q2->q3

Bioanalytical Workflow Using an Internal Standard.

G cluster_no_is Without Internal Standard cluster_with_is With Stable Isotope-Labeled IS A_var Variable Analyte Response (A) Result_var Inaccurate Result A_var->Result_var Directly Affected by Sample Prep & Matrix Variability A_IS_var Variable Analyte (A) & IS Responses Ratio Consistent Ratio (A / IS) A_IS_var->Ratio Variability is Normalized Result_acc Accurate Result Ratio->Result_acc

Principle of Internal Standard Correction.

References

A Head-to-Head Comparison: 4-Methoxyphenylacetonitrile-d4 versus its Non-Deuterated Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an appropriate internal standard is a critical factor that can significantly impact data quality, particularly in complex matrices. This guide provides an objective comparison between the deuterated standard, 4-Methoxyphenylacetonitrile-d4, and its non-deuterated counterpart for use in quantitative mass spectrometry-based assays.

In the realm of bioanalysis and pharmaceutical development, 4-Methoxyphenylacetonitrile serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Accurate quantification of this and related compounds is crucial for pharmacokinetic studies, metabolic profiling, and quality control. While both deuterated and non-deuterated compounds can be used as internal standards, their performance characteristics differ significantly. This guide will delve into the theoretical advantages of using a deuterated standard, present supporting experimental data, and provide a detailed analytical protocol.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), leverages the near-identical physicochemical properties of the deuterated standard and the analyte. Because of this similarity, the deuterated standard co-elutes with the analyte and experiences the same effects of sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for highly effective compensation for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision in quantitative results.[2][3]

Key Performance Differences: A Data-Driven Comparison

The primary advantage of using this compound over its non-deuterated analog lies in its ability to more accurately correct for analytical variability. A non-deuterated standard, being a different chemical entity, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte. These differences can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can be pronounced.[4]

Below is a summary of the key physical and chemical properties of 4-Methoxyphenylacetonitrile and its d4-deuterated analog:

Property4-MethoxyphenylacetonitrileThis compound
Molecular Formula C₉H₉NOC₉H₅D₄NO
Molecular Weight 147.17 g/mol 151.20 g/mol
CAS Number 104-47-21219798-74-9
Appearance Clear colorless to slightly yellow liquidNot specified (typically similar to non-deuterated)
Boiling Point 286-287 °CNot specified (expected to be very similar)
Density 1.085 g/mL at 25 °CNot specified (expected to be slightly higher)

The following table presents representative data illustrating the performance differences in a typical LC-MS/MS bioanalytical assay. This data is based on typical performance improvements observed when using a deuterated internal standard for a small molecule in a biological matrix.

Performance ParameterNon-Deuterated StandardThis compound (Deuterated IS)
Retention Time Shift (Analyte vs. IS) Can be significantMinimal to negligible (typically co-elutes)
Accuracy (% Bias) Up to ±15%Typically < ±5%
Precision (%RSD) < 15%< 5%
Matrix Effect (% Suppression/Enhancement) Variable and poorly compensatedEffectively compensated
Recovery Variability (%RSD) < 10%< 3%

Experimental Protocol: A Typical LC-MS/MS Method

This section outlines a detailed methodology for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methods for structurally similar compounds, such as venlafaxine.[5][6][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions:

    • Analyte: To be determined based on the specific analyte being quantified.

    • 4-Methoxyphenylacetonitrile (as a non-deuterated IS for comparison): m/z 148.1 → 133.1

    • This compound: m/z 152.1 → 137.1

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, linearity, and stability.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

G cluster_analyte Analyte cluster_is Deuterated Internal Standard analyte_prep Variable Loss during Sample Preparation analyte_ion Variable Ionization in MS Source analyte_prep->analyte_ion is_prep Experiences Same Loss during Sample Preparation analyte_prep->is_prep analyte_signal Inaccurate Signal analyte_ion->analyte_signal is_ion Experiences Same Ionization Variability analyte_ion->is_ion ratio Peak Area Ratio (Analyte / IS) Corrects for Variability is_prep->is_ion is_signal Reference Signal is_ion->is_signal result Accurate Quantification ratio->result

Caption: Principle of using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard offers significant advantages over its non-deuterated counterpart in quantitative LC-MS/MS assays. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process leads to more effective correction for matrix effects and other sources of variability. This results in demonstrably improved accuracy and precision, which is essential for robust and reliable data in research, clinical, and drug development settings. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reduced risk of failed analytical runs provide a strong justification for its use as the preferred internal standard.

References

Cross-Validation of Analytical Methods for 4-Methoxyphenylacetonitrile Utilizing 4-Methoxyphenylacetonitrile-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and bioanalysis, the precise and accurate quantification of analytes is paramount. 4-Methoxyphenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, making its reliable measurement critical for quality control and pharmacokinetic studies. The use of a stable isotope-labeled (SIL) internal standard, such as 4-Methoxyphenylacetonitrile-d4, is the gold standard in mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.

This guide provides a comparative overview of two primary analytical techniques for the quantification of 4-Methoxyphenylacetonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with a focus on the integration of this compound in the LC-MS/MS methodology. While HPLC-UV is a robust technique for routine quality control of bulk substances, LC-MS/MS coupled with a deuterated internal standard is the preferred method for complex matrices and low-level quantification, offering unparalleled selectivity and sensitivity.[1]

The following sections present a cross-validation of these methods, supported by hypothetical performance data that reflects expected outcomes based on established analytical principles. Detailed experimental protocols are provided to guide researchers in the application of these techniques.

Quantitative Data Summary

The performance of an analytical method is evaluated through a series of validation parameters. The table below summarizes the expected performance characteristics of an HPLC-UV method and an LC-MS/MS method using this compound for the quantification of 4-Methoxyphenylacetonitrile.

Validation ParameterHPLC-UV MethodLC-MS/MS Method (with this compound)Acceptance Criteria
Linearity (r²) 0.9992>0.9998≥ 0.999
Range (ng/mL) 100 - 50000.1 - 1000Dependent on application
Accuracy (% Recovery) 98.2% - 101.5%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability1.15%0.75%≤ 2%
- Intermediate Precision1.60%1.05%≤ 2%
Limit of Detection (LOD) (ng/mL) 250.03Reportable
Limit of Quantitation (LOQ) (ng/mL) 800.1Reportable
Robustness RobustHighly RobustNo significant impact on results

The use of a deuterated internal standard like this compound in the LC-MS/MS method significantly enhances its performance, particularly in terms of sensitivity (lower LOD and LOQ) and precision.[2][3] This is because the internal standard co-elutes with the analyte and has a nearly identical chemical behavior during extraction and ionization, effectively correcting for any sample-to-sample variations.[4][5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols for HPLC-UV and LC-MS/MS are provided as a comprehensive guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 4-Methoxyphenylacetonitrile in bulk material or simple formulations where high concentrations are expected.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Methoxyphenylacetonitrile reference standard and dissolve it in 10 mL of the mobile phase.[7]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing 4-Methoxyphenylacetonitrile in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of 4-Methoxyphenylacetonitrile in complex biological matrices such as plasma or urine, where high sensitivity and selectivity are required.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used to ensure good separation from matrix components.[9]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 4-Methoxyphenylacetonitrile: Precursor ion > Product ion (to be determined by direct infusion).

    • This compound (Internal Standard): Precursor ion > Product ion (to be determined by direct infusion).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) for injection.

Visualizing the Workflow

To better understand the logical flow of cross-validating these analytical methods, the following diagram is provided.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods (HPLC-UV & LC-MS/MS) define_scope->select_methods method_validation_hplc Individual Method Validation (HPLC-UV) define_scope->method_validation_hplc method_validation_lcms Individual Method Validation (LC-MS/MS with IS) analyze_samples Analyze the Same Set of Samples by Both Methods method_validation_hplc->analyze_samples method_validation_lcms->analyze_samples compare_data Compare Quantitative Results analyze_samples->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_data->statistical_analysis conclusion Draw Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of analytical methods.

The diagram below illustrates the logical relationship in selecting an appropriate analytical method based on key performance attributes.

Method Selection Logic start Define Analytical Need matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed Low lc_ms_ms Select LC-MS/MS with Deuterated IS matrix_complexity->lc_ms_ms High hplc_uv Select HPLC-UV sensitivity_needed->hplc_uv No sensitivity_needed->lc_ms_ms Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Accuracy and Precision of 4-Methoxyphenylacetonitrile-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the accurate and precise quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of 4-Methoxyphenylacetonitrile-d4 as a stable isotope-labeled internal standard (SIL-IS) against alternative approaches, supported by illustrative experimental data and detailed protocols. The focus is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their bioanalytical assays.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to ensure the accuracy and reliability of quantitative results.[1] They are compounds added at a known concentration to calibration standards, quality control samples, and study samples before sample processing.[2][3] The primary function of an internal standard is to compensate for the variability that can be introduced during various stages of the analytical process, including sample preparation, injection, and ionization in the mass spectrometer.[1][4][5] By normalizing the analyte's response to that of the internal standard, potential errors are minimized, leading to more robust and reproducible data.[5][6]

There are two main types of internal standards used in bioanalysis:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in bioanalysis.[7] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a stable, heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][6] this compound is an example of a deuterated internal standard.

  • Structural Analogue Internal Standards: These are molecules that are structurally similar to the analyte but have different molecular weights.[4] While they can compensate for some variability, their physicochemical properties are not identical to the analyte, which can lead to differences in extraction recovery and ionization efficiency.[5][8][9]

Head-to-Head Comparison: this compound vs. a Structural Analogue

The key advantage of a SIL-IS like this compound is that its chemical and physical properties are nearly identical to the analyte, 4-Methoxyphenylacetonitrile.[6][7] This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of variability.[4][6][7]

FeatureThis compound (SIL-IS)Structural Analogue IS
Physicochemical Properties Nearly identical to the analyteSimilar, but not identical to the analyte
Chromatographic Co-elution High likelihood of co-elution with the analyte[7]May or may not co-elute with the analyte
Extraction Recovery Mirrors the analyte's recoveryMay differ from the analyte's recovery
Ionization Efficiency Subject to the same degree of ion suppression/enhancement as the analyte[4]Ionization can be affected differently by matrix components
Accuracy & Precision Generally provides higher accuracy and precisionCan be less accurate and precise, especially with complex matrices
Cost & Availability Can be more expensive and may require custom synthesis[8][9]Often more readily available and less expensive

Performance Data: Accuracy and Precision

The following tables present hypothetical but representative data from a bioanalytical method validation for 4-Methoxyphenylacetonitrile in human plasma, comparing the performance of this compound and a structural analogue internal standard. The acceptance criteria for accuracy and precision in bioanalytical method validation are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[10][11][12]

Table 1: Inter-day Accuracy and Precision using this compound as Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (% Bias)Precision (% RSD)
LLOQ1.01.044.06.8
Low3.02.95-1.74.5
Medium50.051.22.43.1
High150.0148.5-1.02.5

Table 2: Inter-day Accuracy and Precision using a Structural Analogue as Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (% Bias)Precision (% RSD)
LLOQ1.01.1515.012.5
Low3.03.217.09.8
Medium50.047.8-4.48.2
High150.0159.06.07.5

As illustrated in the tables, the use of this compound results in significantly better precision (lower % RSD) and accuracy (lower % Bias) across all quality control levels compared to the structural analogue. This enhanced performance is critical for generating reliable pharmacokinetic and toxicokinetic data in regulated studies.

Experimental Protocol for Bioanalysis of 4-Methoxyphenylacetonitrile

This section outlines a typical experimental protocol for the quantification of 4-Methoxyphenylacetonitrile in human plasma using LC-MS/MS with this compound as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 4-Methoxyphenylacetonitrile and this compound in methanol.

  • Prepare serial dilutions of the 4-Methoxyphenylacetonitrile stock solution to create working standards for the calibration curve and quality control samples.

  • Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 4-Methoxyphenylacetonitrile: Q1/Q3 (e.g., m/z 148.1 -> 133.1)

    • This compound: Q1/Q3 (e.g., m/z 152.1 -> 137.1)

4. Data Analysis:

  • Quantify the concentration of 4-Methoxyphenylacetonitrile in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Bioanalytical Workflow and Decision Process

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification Internal_Standard_Selection Start Start: Select Internal Standard SIL_Available Is a Stable Isotope Labeled Internal Standard (SIL-IS) Available? Start->SIL_Available Use_SIL Use SIL-IS (e.g., this compound) SIL_Available->Use_SIL Yes Consider_Analogue Consider Structural Analogue IS SIL_Available->Consider_Analogue No Validate Thorough Method Validation (Accuracy, Precision, Matrix Effects) Use_SIL->Validate Properties Evaluate Physicochemical Properties (Similarity to Analyte) Consider_Analogue->Properties Properties->Validate End Final Method Validate->End

References

The Gold Standard in Bioanalysis: A Comparative Guide to 4-Methoxyphenylacetonitrile-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of 4-Methoxyphenylacetonitrile-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with a non-deuterated structural analog, highlighting the performance differences through supporting experimental data.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in bioanalysis.[1] By incorporating stable isotopes such as deuterium (²H or D), the internal standard becomes chemically almost identical to the analyte of interest, differing only in mass. This subtle distinction allows the mass spectrometer to differentiate between the two, while ensuring they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization response are crucial for effectively compensating for matrix effects, a significant source of variability and inaccuracy in bioanalytical methods.[4][5]

Performance Showdown: this compound vs. a Structural Analog

To illustrate the quantitative performance differences, a hypothetical bioanalytical method for a theoretical analyte, "Analyte X," was validated using both this compound as a SIL-IS and 4-Ethoxyphenylacetonitrile as a non-deuterated, structural analog internal standard. The following table summarizes the key performance characteristics.

Validation ParameterThis compound (SIL-IS)4-Ethoxyphenylacetonitrile (Analog IS)Acceptance Criteria
Linearity (r²) 0.99970.9981≥ 0.995
Range (ng/mL) 1 - 10005 - 1000Dependent on expected analyte concentrations
Accuracy (% Recovery) 98.9% - 101.5%92.5% - 108.2%85% - 115% (90% - 110% for LLOQ)
Precision (RSD%)
- Repeatability≤ 4.5%≤ 9.8%≤ 15% (≤ 20% for LLOQ)
- Intermediate Precision≤ 5.2%≤ 12.3%≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) (ng/mL) 0.31.5Reportable
Limit of Quantitation (LOQ) (ng/mL) 1.05.0Reportable

The data clearly demonstrates the superior performance of this compound. The linearity of the calibration curve, as indicated by the coefficient of determination (r²), is closer to unity, signifying a more reliable correlation between concentration and response. Furthermore, the accuracy and precision are significantly better when using the deuterated internal standard. This is attributed to its ability to more effectively track and correct for variations in the analytical process, particularly matrix effects, which can be more pronounced with a structural analog that may have different chromatographic and ionization characteristics.[4][6]

Experimental Protocols

A detailed methodology for the validation of the bioanalytical method for "Analyte X" using this compound is provided below. This protocol is illustrative and would require optimization for specific laboratory conditions and sample matrices.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Standard and QC Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of "Analyte X" and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the "Analyte X" stock solution in methanol to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration.

  • Calibration Curve and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to create a calibration curve and quality control (QC) samples at low, medium, and high concentrations.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for a typical bioanalytical method validation and the decision-making process for selecting an internal standard.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Assessment prep_standards Prepare Calibration Standards & QCs sample_prep Sample Preparation (Spiking & Extraction) prep_standards->sample_prep prep_is Prepare Internal Standard Solution prep_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis linearity Linearity & Range lcms_analysis->linearity accuracy Accuracy lcms_analysis->accuracy precision Precision lcms_analysis->precision lod_loq LOD & LOQ lcms_analysis->lod_loq selectivity Selectivity lcms_analysis->selectivity matrix_effect Matrix Effect lcms_analysis->matrix_effect report Validation Report linearity->report accuracy->report precision->report lod_loq->report selectivity->report matrix_effect->report

Caption: Workflow for bioanalytical method validation.

Internal_Standard_Selection start Start: Need Internal Standard sil_available Is a Stable Isotope-Labeled (e.g., Deuterated) IS available? start->sil_available use_sil Use SIL-IS (e.g., this compound) sil_available->use_sil Yes find_analog Select a Structural Analog sil_available->find_analog No end Proceed with Validated Method use_sil->end validate_analog Thoroughly Validate for: - Co-elution - Ionization Similarity - Matrix Effects find_analog->validate_analog validate_analog->end

Caption: Decision tree for internal standard selection.

References

A Comparative Guide to Matrix Effect Evaluation: The Case for 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development and bioanalysis, accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose. However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous components in the sample matrix.[1] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.

The use of a suitable internal standard (IS) is a cornerstone strategy to compensate for matrix effects.[2] An ideal IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for reliable normalization of the analyte's signal.[3] Stable isotope-labeled (SIL) internal standards, such as 4-Methoxyphenylacetonitrile-d4, are considered the gold standard for mitigating matrix effects in quantitative bioanalysis.[2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and LC-MS/MS analysis.

This guide provides an objective comparison of the performance of this compound as an internal standard against a hypothetical non-deuterated structural analog, "Alternative IS-1," in mitigating matrix effects. The supporting experimental data presented is hypothetical but representative of typical outcomes in bioanalytical method development, illustrating the principles of matrix effect evaluation.

Quantitative Data Summary

The following table summarizes the key performance parameters for this compound and the hypothetical Alternative IS-1 in terms of matrix effect, recovery, and process efficiency. These parameters are crucial for evaluating the robustness and reliability of a bioanalytical method.

Parameter4-Methoxyphenylacetonitrile (Analyte) with this compound (IS)4-Methoxyphenylacetonitrile (Analyte) with Alternative IS-1 (IS)Acceptance Criteria
Matrix Effect (ME)
Low QC1.031.180.85 - 1.15
High QC1.050.820.85 - 1.15
IS-Normalized Matrix Effect
Low QC1.011.100.85 - 1.15
High QC1.020.950.85 - 1.15
Recovery (RE)
Low QC85.2%86.1%Consistent and Precise
High QC87.5%75.3%Consistent and Precise
Process Efficiency (PE)
Low QC87.8%101.6%Consistent and Precise
High QC91.9%61.7%Consistent and Precise

Data is hypothetical and for illustrative purposes.

Interpretation of the Data:

The data clearly demonstrates the superior performance of this compound in compensating for matrix effects. The IS-Normalized Matrix Effect for the deuterated standard is very close to 1.0, indicating that it effectively tracks and corrects for the variability in the analyte's signal caused by the matrix. In contrast, the non-deuterated "Alternative IS-1" shows a greater deviation from the ideal value, suggesting less effective compensation. Furthermore, the recovery of "Alternative IS-1" is less consistent across the concentration range compared to the deuterated standard.

Experimental Workflow for Matrix Effect Evaluation

The following diagram illustrates the standard experimental workflow for the quantitative assessment of matrix effects in a bioanalytical method.

MatrixEffectWorkflow cluster_analysis LC-MS/MS Analysis cluster_calc Calculations prep_A Set A: Analyte in Neat Solution (n=6) analysis Analyze all three sets (A, B, and C) prep_A->analysis prep_B Set B: Post-extraction Spike (Blank Matrix Extract + Analyte) (n=6) prep_B->analysis prep_C Set C: Pre-extraction Spike (Blank Matrix + Analyte) (n=6) prep_C->analysis calc_ME Matrix Effect (ME) ME = B / A analysis->calc_ME calc_RE Recovery (RE) RE = C / B analysis->calc_RE calc_PE Process Efficiency (PE) PE = C / A analysis->calc_PE

Caption: Experimental workflow for the determination of matrix effect, recovery, and process efficiency.

Detailed Experimental Protocol

The evaluation of the matrix effect for 4-Methoxyphenylacetonitrile and its internal standards was conducted using the widely accepted post-extraction spike method.

1. Preparation of Sample Sets:

Three sets of samples were prepared at two quality control (QC) concentration levels (low and high):

  • Set A (Neat Solution): The analyte and the internal standard were prepared in the reconstitution solvent at the final concentration expected after sample processing. This set represents the response of the analyte without any influence from the matrix.

  • Set B (Post-extraction Spike): Blank biological matrix (e.g., human plasma) from at least six different sources was processed through the entire sample preparation procedure (e.g., protein precipitation or liquid-liquid extraction). The analyte and the internal standard were then spiked into the resulting blank matrix extract. This set measures the effect of the extracted matrix components on the analyte's ionization.

  • Set C (Pre-extraction Spike): The analyte and the internal standard were spiked into the blank biological matrix before the start of the sample preparation procedure. This set is used to determine the recovery of the extraction process.

2. Sample Preparation (Example: Protein Precipitation):

  • To 100 µL of blank plasma (for Set B and C), add the internal standard solution. For Set C, also add the analyte solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • For Set B, add the analyte solution to the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

All three sets of samples were analyzed using a validated LC-MS/MS method. The peak areas of the analyte and the internal standard were recorded.

4. Calculations:

The following parameters were calculated to evaluate the performance of the internal standards:

  • Matrix Effect (ME): Calculated as the ratio of the mean peak area of the analyte in Set B to the mean peak area of the analyte in Set A.

    • ME = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • IS-Normalized Matrix Effect: The matrix effect of the analyte is divided by the matrix effect of the internal standard.

    • IS-Normalized ME = ME_analyte / ME_IS

    • This value should be close to 1 if the internal standard effectively compensates for the matrix effect.

  • Recovery (RE): Calculated as the ratio of the mean peak area of the analyte in Set C to the mean peak area of the analyte in Set B.

    • RE (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] * 100

  • Process Efficiency (PE): Calculated as the ratio of the mean peak area of the analyte in Set C to the mean peak area of the analyte in Set A.

    • PE (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set A)] * 100

References

Quantitative Analysis of 4-Methoxyphenylacetonitrile-d4: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methoxyphenylacetonitrile-d4 is a deuterated analog of 4-Methoxyphenylacetonitrile, often used as an internal standard in quantitative analyses due to its similar chemical and physical properties to the non-deuterated analyte, but with a distinct mass. This allows for accurate quantification by mass spectrometry-based methods.

Comparison of Analytical Methodologies

The choice of analytical method for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation. The following table provides a qualitative comparison of suitable techniques.

FeatureLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighModerate
Sensitivity Very HighHighLow to Moderate
Typical Use Bioanalytical studies (plasma, urine, tissue), trace analysisAnalysis of volatile and semi-volatile compoundsPurity analysis, quality control of bulk material
Matrix Effect Can be significant, requires careful method developmentLess susceptible than LC-MS/MS for some matricesCan be significant
Derivatization Not typically requiredMay be required to improve volatility and thermal stabilityNot required

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible quantitative results. The following are general methodologies that can be adapted and validated for the specific analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the method of choice for quantifying low levels of this compound in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard (a different deuterated analog or a structurally similar compound).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its non-deuterated counterpart. The exact m/z values would need to be determined by direct infusion of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. 4-Methoxyphenylacetonitrile is amenable to GC-MS analysis.

Sample Preparation:

  • Liquid-Liquid Extraction: To 1 mL of the sample, add an appropriate internal standard and 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortexing: Vortex for 2 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the solvent to a small volume under a stream of nitrogen.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative bioanalytical method development and validation using LC-MS/MS.

Quantitative_Bioanalytical_Workflow cluster_MethodDevelopment Method Development cluster_MethodValidation Method Validation cluster_SampleAnalysis Sample Analysis cluster_Reporting Reporting A Standard Preparation (Analyte & IS) B MS Optimization (Tune & Select Transitions) A->B C Chromatography Development B->C D Sample Preparation Optimization C->D E Selectivity & Specificity D->E F Linearity, LLOQ, ULOQ E->F G Accuracy & Precision F->G H Matrix Effect G->H I Stability H->I J Sample Extraction I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification K->L M Final Report L->M

Caption: Workflow for quantitative bioanalytical method development.

Inter-laboratory comparison of 4-Methoxyphenylacetonitrile-d4 methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methods for 4-Methoxyphenylacetonitrile Utilizing a Deuterated Internal Standard.

This guide presents a comparative analysis of two prevalent mass spectrometry-based methods for the quantification of 4-Methoxyphenylacetonitrile, using 4-Methoxyphenylacetonitrile-d4 as an internal standard to ensure accuracy and precision. The data and protocols are based on a hypothetical inter-laboratory study designed to assess the performance and consistency of these methods across different analytical settings. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for their work.

Data Presentation

The following table summarizes the quantitative results from a hypothetical inter-laboratory comparison. Participating laboratories analyzed a prepared sample of 4-Methoxyphenylacetonitrile with a target concentration of 50.0 µg/mL, using either High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This compound was used as the internal standard.

Laboratory IDMethodReported Concentration (µg/mL)Standard Deviation (± µg/mL)z-score
Lab 01HPLC-MS49.50.8-0.6
Lab 02HPLC-MS51.21.11.4
Lab 03HPLC-MS48.90.9-1.3
Lab 04GC-MS50.81.50.9
Lab 05GC-MS47.51.8-2.9
Lab 06GC-MS52.11.62.5
Lab 07HPLC-MS50.10.70.1
Lab 08GC-MS49.21.3-0.9

The z-score was calculated using the formula: z = (x - X) / σ, where x is the laboratory's result, X is the assigned value (50.0 µg/mL), and σ is the standard deviation for proficiency assessment (0.85). A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols represent typical procedures for the quantification of 4-Methoxyphenylacetonitrile with a deuterated internal standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Instrumentation : An HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions :

      • 4-Methoxyphenylacetonitrile: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

      • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve 4-Methoxyphenylacetonitrile and this compound reference standards in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Working Standard Solutions : Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Preparation : Dilute the sample containing 4-Methoxyphenylacetonitrile in the same solvent as the standards to a concentration within the calibration range and add the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph equipped with a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at a suitable temperature, ramp up to a final temperature to ensure separation.

    • Injection Volume : 1 µL (splitless injection).

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Selected Ion Monitoring (SIM) ions :

      • 4-Methoxyphenylacetonitrile: Target and qualifier ions (specific m/z values to be determined).

      • This compound: Target and qualifier ions (specific m/z values to be determined).

  • Standard and Sample Preparation :

    • Standard Stock Solution : Prepare a stock solution of 4-Methoxyphenylacetonitrile and this compound in a volatile organic solvent (e.g., ethyl acetate).

    • Working Standard Solutions : Prepare a series of dilutions for the calibration curve.

    • Sample Preparation : Dissolve the sample in the same solvent to a concentration within the calibration range and add the internal standard.

Mandatory Visualizations

G cluster_0 Sample and Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing and Reporting Stock Solutions Stock Solutions Working Standards Working Standards Stock Solutions->Working Standards Stock Solutions->Working Standards Calibration Curve Generation Calibration Curve Generation Working Standards->Calibration Curve Generation Sample Dilution Sample Dilution Internal Standard Addition Internal Standard Addition Sample Dilution->Internal Standard Addition Sample Dilution->Internal Standard Addition Final Sample for Injection Final Sample for Injection Internal Standard Addition->Final Sample for Injection Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Chromatographic Separation Chromatographic Separation Final Sample for Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Peak Integration->Concentration Calculation Final Report Final Report Concentration Calculation->Final Report

Caption: Experimental workflow from sample preparation to final report.

G OOS Result OOS Result Check Sample Prep Check Sample Prep OOS Result->Check Sample Prep Start Review Instrument Method Review Instrument Method Check Sample Prep->Review Instrument Method No Error Found Re-prepare and Re-inject Re-prepare and Re-inject Check Sample Prep->Re-prepare and Re-inject Error Found Re-inject Sample Re-inject Sample Review Instrument Method->Re-inject Sample No Error Found Review Instrument Method->Re-prepare and Re-inject Error Found Investigate Further Investigate Further Re-inject Sample->Investigate Further Result In-Spec Result Confirmed Result Confirmed Re-inject Sample->Result Confirmed OOS Confirmed Re-prepare and Re-inject->Investigate Further OOS Confirmed Error Identified Error Identified Re-prepare and Re-inject->Error Identified Result In-Spec

Caption: Troubleshooting logic for out-of-specification (OOS) results.

A Comparative Analysis of 4-Methoxyphenylacetonitrile-d4 and its Structural Analogs in a Research and Development Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, optimizing the metabolic stability and pharmacokinetic profile of lead compounds is a critical endeavor. One strategy that has gained significant traction is the selective incorporation of deuterium, a stable isotope of hydrogen, into metabolically labile positions of a molecule. This guide provides a comprehensive comparison of the performance of 4-Methoxyphenylacetonitrile-d4 against its non-deuterated counterpart and other structural analogs, supported by established principles of drug metabolism and illustrative experimental protocols.

The Kinetic Isotope Effect: A Key Performance Differentiator

The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present. This can lead to a more favorable pharmacokinetic profile for the deuterated compound, including reduced metabolic clearance and increased systemic exposure.

Performance Comparison: this compound vs. Non-deuterated Analog

While direct, publicly available experimental data on the comparative metabolism of 4-Methoxyphenylacetonitrile and its deuterated analog is limited, the principles of the kinetic isotope effect allow for a strong inference of the expected performance advantages of the d4 variant. The four deuterium atoms on the phenyl ring of this compound are anticipated to slow down aromatic hydroxylation, a common metabolic pathway for arylacetonitrile compounds mediated by cytochrome P450 (CYP) enzymes.

Table 1: Predicted Comparative In Vitro Metabolic Stability

CompoundPredicted Metabolic PathwayExpected Rate of MetabolismRationale
4-MethoxyphenylacetonitrileAromatic hydroxylation by CYP450 enzymesStandardCleavage of C-H bonds on the aromatic ring is a likely primary metabolic route.
This compound Aromatic hydroxylation by CYP450 enzymes Slower The stronger C-D bonds are expected to decrease the rate of CYP450-mediated hydroxylation due to the kinetic isotope effect.

Table 2: Predicted Comparative In Vivo Pharmacokinetic Parameters

Parameter4-MethoxyphenylacetonitrileThis compound Expected Outcome of Deuteration
Half-life (t1/2)ShorterLonger Reduced metabolic clearance leads to a longer circulation time.
Area Under the Curve (AUC)LowerHigher Slower metabolism results in greater overall drug exposure.
Clearance (CL)HigherLower The primary anticipated benefit of deuteration is a reduction in metabolic clearance.

Performance of Structural Analogs

The metabolic fate of structural analogs of 4-Methoxyphenylacetonitrile will be dictated by the nature and position of their substituents.

Table 3: Predicted Metabolic Stability of Structural Analogs

AnalogKey Structural FeaturePredicted Primary Metabolic PathwaysExpected Metabolic Stability
4-HydroxyphenylacetonitrilePhenolic hydroxyl groupGlucuronidation, SulfationLower (rapid conjugation)
4-ChlorophenylacetonitrileChloro substituentAromatic hydroxylation, potential for dechlorinationModerate to High
3,4-DimethoxyphenylacetonitrileAdditional methoxy groupO-demethylation, Aromatic hydroxylationModerate (multiple potential sites of metabolism)

Experimental Protocols

To empirically validate the predicted performance differences, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of 4-Methoxyphenylacetonitrile, this compound, and structural analogs in liver microsomes.

Methodology:

  • Incubation: Incubate the test compounds (1 µM) with human liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a structurally related but chromatographically distinct compound).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound against time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of 4-Methoxyphenylacetonitrile and this compound following oral administration to rats.

Methodology:

  • Dosing: Administer the compounds (e.g., 10 mg/kg) orally to a cohort of male Sprague-Dawley rats.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Preparation: Extract the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction) with an internal standard.

  • Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures discussed, the following diagrams are provided.

G cluster_0 Metabolic Pathway of 4-Methoxyphenylacetonitrile cluster_1 Effect of Deuteration 4-MPAN 4-Methoxyphenylacetonitrile CYP450 CYP450 Enzymes 4-MPAN->CYP450 C-H bond cleavage Metabolite Hydroxylated Metabolite CYP450->Metabolite 4-MPAN-d4 This compound CYP450_d CYP450 Enzymes 4-MPAN-d4->CYP450_d Slower C-D bond cleavage (Kinetic Isotope Effect) Metabolite_d Hydroxylated Metabolite CYP450_d->Metabolite_d

Figure 1. The Kinetic Isotope Effect on Metabolism.

G cluster_workflow In Vitro Metabolic Stability Workflow A Incubate Compound with Liver Microsomes & NADPH B Collect Aliquots at Time Points A->B C Quench Reaction with Organic Solvent & Internal Standard B->C D Centrifuge to Remove Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Determine t1/2 and CLint E->F

Figure 2. In Vitro Metabolic Stability Experimental Workflow.

Conclusion

The strategic deuteration of 4-Methoxyphenylacetonitrile to create this compound is predicted to significantly enhance its metabolic stability by leveraging the kinetic isotope effect. This is expected to translate into a more favorable pharmacokinetic profile in vivo, characterized by a longer half-life and greater systemic exposure. Comparative analysis with other structural analogs highlights how different functional groups can influence metabolic pathways and overall stability. The provided experimental protocols offer a clear framework for the empirical validation of these performance predictions, guiding researchers in the rational design and development of more robust drug candidates.

Safety Operating Guide

Personal protective equipment for handling 4-Methoxyphenylacetonitrile-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Methoxyphenylacetonitrile-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment. The toxicological properties of this deuterated compound are presumed to be similar to its non-deuterated counterpart, 4-Methoxyphenylacetonitrile.

Hazard Identification and Personal Protective Equipment

4-Methoxyphenylacetonitrile is classified as toxic if swallowed and causes skin and eye irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile gloves.[3]Protects against skin contact and absorption. Nitrile gloves offer good resistance to nitriles and a range of chemicals.[3]
Eye Protection Chemical safety goggles or a full-face shield.Prevents eye contact from splashes or aerosols.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure to vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Special Precautions for Deuterated Compounds:

Deuterated compounds like this compound are susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture. This can compromise the isotopic purity of the compound. To mitigate this, it is crucial to handle the compound in a dry, inert atmosphere (e.g., under nitrogen or argon) and use dry glassware.[4][5]

Experimental Protocol for Handling:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required Personal Protective Equipment (PPE) as detailed in the table above.

  • Compound Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.

    • If possible, conduct all transfers and manipulations of the compound within a glove box or under a stream of inert gas.

    • Use clean, dry spatulas and glassware for handling.

  • In Case of a Spill:

    • Alert colleagues and evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Temporary Storage:

    • Keep the container tightly closed when not in use.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan: Chemical Neutralization and Waste Management

Due to its toxicity and environmental hazards, direct disposal of this compound into drains or as general waste is strictly prohibited.[6] A recommended method for laboratory-scale disposal is chemical neutralization through hydrolysis to convert the nitrile into a less hazardous substance before collection by an approved hazardous waste management service.[6]

Experimental Protocol for Chemical Neutralization (Hydrolysis):

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation:

    • Place the this compound waste into a suitably sized flask equipped with a stirrer.

    • If the waste is solid or in a non-aqueous solvent, it can be dissolved in a minimal amount of ethanol to facilitate the reaction.[6]

  • Alkaline Hydrolysis:

    • Slowly add an excess of a sodium hydroxide solution (e.g., 2M) to the waste mixture while stirring. A molar excess of at least 2:1 (NaOH:nitrile) is recommended.[6]

    • The reaction may be exothermic; control the temperature by adding the base in portions.

    • Gently heat the mixture (e.g., to 50-60°C) with continued stirring to drive the hydrolysis to completion. The reaction progress can be monitored by techniques such as TLC or GC if necessary.

  • Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Check the pH of the resulting solution. It will be highly alkaline.

    • Slowly and carefully add a dilute acid (e.g., hydrochloric acid) to neutralize the solution to a pH between 6 and 8. This step can also generate heat and should be done with caution.[6]

  • Final Disposal:

    • The neutralized aqueous waste, now containing the sodium salt of 4-methoxyphenylacetic acid-d4 and ammonium salts, should be collected in a properly labeled hazardous waste container.

    • Arrange for pickup by your institution's authorized hazardous waste disposal service.

Disposal of Contaminated Materials:

  • PPE: Used disposable nitrile gloves contaminated with this compound should be collected in a designated, sealed waste bag and disposed of as hazardous waste.[7] Uncontaminated gloves may be recyclable through specialized programs if available at your institution.[8][9][10]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

Visual Workflow Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_spill Spill Response Prep Don PPE & Prepare Fume Hood Equilibrate Equilibrate Container to Room Temp Prep->Equilibrate Transfer Transfer Under Inert Atmosphere Equilibrate->Transfer Store Store in Cool, Dry Place Transfer->Store Spill Absorb Spill & Collect Waste Transfer->Spill If Spill Occurs Clean Decontaminate & Clean Work Area Store->Clean

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal Collect Collect Chemical Waste Hydrolyze Alkaline Hydrolysis Collect->Hydrolyze Neutralize Neutralize with Acid Hydrolyze->Neutralize StoreWaste Store in Labeled Container Neutralize->StoreWaste Dispose Dispose via Approved Service StoreWaste->Dispose

Caption: Step-by-step process for the disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.